Euphol
説明
Structure
3D Structure
特性
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGCLMLTWQZNJ-WZLOIPHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318412 | |
| Record name | (+)-Euphol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Euphol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
514-47-6 | |
| Record name | (+)-Euphol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Euphol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Euphol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116 °C | |
| Record name | Euphol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Euphol: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of euphol, a tetracyclic triterpene alcohol of significant interest in pharmaceutical research due to its diverse biological activities. This document focuses on two critical parameters for drug development: solubility and stability. The information herein is intended to support researchers and scientists in designing and conducting experiments, as well as to aid drug development professionals in formulation and pharmacokinetic studies.
Solubility Profile of this compound
This compound is a lipophilic molecule, a characteristic that dictates its solubility in various solvents. Understanding its solubility is paramount for its extraction, purification, formulation, and in vitro and in vivo testing.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Ethanol | 90[1] | 25[1] |
| Dimethyl Sulfoxide (DMSO) | 22[1] | 25[1] |
| Methanol | 5 - 10[2] | Not Specified |
Qualitative Solubility Information
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
This compound is generally considered insoluble in water[2].
Stability Profile of this compound
The chemical stability of a compound is a critical factor in its development as a therapeutic agent. It influences storage conditions, shelf-life, and behavior in biological environments.
Stability in Simulated Biological Fluids
In vitro evaluations have indicated that this compound is not highly stable in simulated gastric and intestinal fluids[3][4]. This instability in gastrointestinal environments suggests that oral formulations may require protective strategies to ensure adequate bioavailability.
General Storage and Handling
For long-term storage, it is recommended to store this compound at -20°C, protected from light[1]. Under these conditions, it is considered stable for at least two years[2].
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable data. The following sections describe methodologies for determining the solubility and stability of this compound.
Determination of this compound Solubility: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid form)
-
Solvent of interest
-
Shaking incubator or water bath with orbital shaker
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be visible to ensure that a saturated solution is achieved.
-
Place the flask in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture at a constant speed for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.
-
After the incubation period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, centrifuge the sample at a high speed.
-
Accurately dilute the clear supernatant with the solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L.
Workflow for Shake-Flask Solubility Determination
Caption: A flowchart illustrating the key steps in the shake-flask method for determining this compound's solubility.
Assessment of this compound Stability
Stability studies are crucial to understand how a compound degrades under various conditions. A stability-indicating analytical method is a prerequisite for these studies.
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Typical Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is often suitable. For instance, a ZORBAX Eclipse XDB-C8 (150 mm × 4.6 mm, 5 µm) has been used[5].
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is commonly employed. A gradient elution may be necessary to resolve all degradation products. An isocratic mobile phase of acetonitrile and water (92:8) has been reported for the quantification of this compound[5].
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210 nm) is a common choice[5].
-
Column Temperature: Maintained at a constant temperature, for example, 25°C[5].
Method Validation: The method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.
Objective: To investigate the degradation of this compound under stress conditions to identify potential degradation pathways and products.
General Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to various stress conditions as outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Determine the percentage of this compound remaining and identify and quantify any degradation products.
Stress Conditions:
-
Acidic Hydrolysis: Incubate this compound solution in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Incubate this compound solution in a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 60-80°C).
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
Workflow for Forced Degradation Study
References
- 1. abmole.com [abmole.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Pharmacokinetics and cytotoxic study of this compound from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RP-HPLC determination of this compound in Radix Euphorbiae Pekinensis: Ingenta Connect [ingentaconnect.com]
A Technical Guide to the Biosynthesis of Euphol and Tirucallol in Euphorbia tirucalli
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the biosynthetic pathway of euphol and its isomer tirucallol in Euphorbia tirucalli. It includes quantitative data on their distribution, detailed experimental protocols for their analysis, and diagrams of the core biochemical and experimental workflows.
Introduction
Euphorbia tirucalli, a plant of the Euphorbiaceae family, is a rich source of tetracyclic triterpenoids, notably this compound and tirucallol.[1][2] These compounds are isomers, biosynthesized from the common precursor 2,3-oxidosqualene, and have garnered significant scientific interest due to their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.[1][3][4] this compound, in particular, has been shown to exhibit cytotoxic effects against a wide range of human cancer cell lines.[5] Understanding the biosynthetic pathway and the analytical methods for these compounds is critical for their potential development as pharmaceutical agents. This guide synthesizes current knowledge on their formation and outlines the methodologies for their study.
Biosynthesis of this compound and Tirucallol
The synthesis of this compound and tirucallol is a specialized branch of the broader isoprenoid pathway, which is responsible for the production of a vast array of natural products in plants.
Upstream Pathway: Formation of 2,3-Oxidosqualene
The biosynthesis begins with the universal precursors of isoprenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (MVA) or the methylerythritol 4-phosphate (MEP) pathways.[6]
-
Condensation: Farnesyl diphosphate synthase (FPPS) catalyzes the condensation of IPP and geranyl diphosphate (GPP) to form farnesyl diphosphate (FPP).[6]
-
Squalene Synthesis: Two molecules of FPP are joined head-to-head by the enzyme squalene synthase (SQS) to form squalene.
-
Epoxidation: Squalene is then oxidized by squalene epoxidase (SQE) to form (3S)-2,3-oxidosqualene. This molecule is the final linear precursor and the critical branching point for the synthesis of thousands of triterpenoids.[7]
Cyclization Cascade: The Role of Oxidosqualene Cyclases (OSCs)
The immense diversity of triterpenoid skeletons arises from the activity of a class of enzymes known as oxidosqualene cyclases (OSCs).[7][8] In E. tirucalli, specific OSCs catalyze the intricate cyclization of 2,3-oxidosqualene to form the euphane and tirucallane skeletons.
-
Initiation: The OSC enzyme protonates the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cyclizations.
-
Formation of the Dammarenyl Cation: The cyclization proceeds to form a tetracyclic carbocation intermediate known as the dammarenyl cation.[9] This intermediate is a key branching point.
-
Rearrangement and Termination: From the dammarenyl cation, a series of Wagner-Meerwein shifts (hydride and methyl migrations) and deprotonation steps occur. The specific outcome is dictated by the precise amino acid conformation of the OSC active site.[8]
In E. tirucalli, the enzyme EtOSC5 has been identified as a key catalyst, producing both this compound and its 20S-isomer tirucallol as major products.[4][10] The formation of these two isomers is determined by the final stereochemistry at the C-20 position during the rearrangement cascade. Another identified enzyme, EtOSC6, primarily produces taraxasterol and β-amyrin.[10]
Quantitative Data: Tissue-Specific Distribution
Phytochemical analyses of E. tirucalli have revealed a distinct tissue-specific accumulation of this compound. The latex is the primary site of this compound biosynthesis and storage, containing significantly higher concentrations than other plant tissues.[6][11]
| Tissue | This compound Concentration (mg/g Fresh Weight) | β-Sitosterol Concentration (mg/g Fresh Weight) |
| Latex | ~1.6 | Not Detected |
| Leaf | ~0.1 | ~0.35 |
| Stem | ~0.05 | ~0.25 |
| Root | < 0.05 | ~0.20 |
| Table 1: Concentration of this compound and β-sitosterol in various fresh tissues of E. tirucalli. Data summarized from referenced phytochemical analyses.[6][11] |
This tissue specificity is supported by transcriptome analysis, which shows high expression of the key biosynthetic enzyme, EtOSC5, specifically in the latex.[6][10]
Experimental Protocols
The extraction, separation, and analysis of this compound and tirucallol require specific methodologies due to their chemical properties.
Triterpenoid Extraction from E. tirucalli
This protocol provides a general method for the extraction of triterpenoids from plant material.
-
Sample Preparation: Collect fresh plant material (e.g., latex, stems, leaves). Air-dry the material in the shade and pulverize it into a fine powder.
-
Solvent Extraction:
-
Perform a preliminary defatting step by soaking the powdered material in n-hexane for 24 hours to remove non-polar compounds like waxes and chlorophyll.[12]
-
Filter the material and subsequently extract the residue with a more polar solvent such as ethanol, methanol, or ethyl acetate using a Soxhlet apparatus or maceration for several days.[13][14] The latex can be directly extracted with solvents like butanol or hexane.[5][15]
-
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Separation and Purification: HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for separating and purifying this compound and tirucallol from the crude extract.
-
Objective: To separate this compound and tirucallol from a complex plant extract.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: Agilent XDB C8 column (150 mm × 4.6 mm, 5 µm) or equivalent reversed-phase column.[16]
-
Mobile Phase: An isocratic system of acetonitrile and water, typically in a ratio of 95:5 (v/v).[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detection at 210 nm.[16]
-
Procedure:
-
Dissolve the crude extract in the mobile phase and filter through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Collect the fractions corresponding to the retention times of this compound and tirucallol standards.
-
Evaporate the solvent from the collected fractions to obtain the purified compounds. Further purification can be achieved using techniques like recrystallization.[5][15]
-
Analysis and Characterization
GC-MS is a powerful technique for the identification and quantification of triterpenoids.
-
Objective: To identify and quantify this compound and tirucallol in an extract.
-
Derivatization (Mandatory): Triterpenoids contain polar hydroxyl groups and are not sufficiently volatile for direct GC analysis. A derivatization step to silylate these groups is required.[17][18]
-
Evaporate the sample to dryness.
-
Add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine (e.g., 22:13:65 v/v/v).[17][18]
-
Heat the mixture at a controlled temperature (e.g., 30°C - 70°C) for a specified time (e.g., 2 hours) to complete the reaction.[17]
-
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
GC Column: A non-polar capillary column, such as an HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.[17]
-
Injector: Programmed Temperature Vaporizing (PTV) injector is recommended.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is used, for example, starting at 150°C, holding for 2 minutes, then ramping to 300°C at 5°C/min, and holding for 20 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
Identification: Compare the retention times and mass fragmentation patterns of the derivatized sample peaks with those of authentic standards.
-
NMR is the definitive method for the structural elucidation of isolated compounds.
-
Objective: To confirm the chemical structures of this compound and tirucallol.
-
Procedure:
-
Dissolve a sufficient amount of the purified compound (typically >1 mg) in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to resolve complex structures.
-
-
Data Analysis: Compare the obtained chemical shifts (δ) and coupling constants (J) with published data for this compound and tirucallol to confirm their identity.[19][20]
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Total Syntheses of this compound and Tirucallol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Transcriptome Analysis Identifies Putative Genes Involved in Steroid Biosynthesis in Euphorbia tirucalli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of cation-π interactions and steric bulk on the catalytic action of oxidosqualene cyclase: a case study of Phe728 of β-amyrin synthase from Euphorbia tirucalli L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. De Novo Biosynthesis of the Anticancer Compound this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
- 13. researchgate.net [researchgate.net]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. researchgate.net [researchgate.net]
- 16. HPLC simultaneous determination of this compound and tirucallol in Radix...: Ingenta Connect [ingentaconnect.com]
- 17. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phytopharmajournal.com [phytopharmajournal.com]
- 20. spectrabase.com [spectrabase.com]
The Sentinel Triterpene: Euphol's Pivotal Role in Plant Defense Mechanisms
For Immediate Release
[City, State] – [Date] – A comprehensive technical whitepaper released today details the critical role of euphol, a tetracyclic triterpene, in the sophisticated defense mechanisms of plants. This in-depth guide, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on this compound's function as a key defensive compound against a range of biotic threats, including pathogens and herbivores. The whitepaper presents a thorough examination of its biosynthesis, the signaling pathways that trigger its production, and its modes of action, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.
This compound, found predominantly in the latex of various plant species, particularly within the Euphorbiaceae family, has long been recognized for its diverse pharmacological properties. However, its primary role within the plant as a protective agent is now coming into sharper focus. This guide elucidates how this compound contributes to a multi-layered defense strategy, acting as a potent antimicrobial and antiherbivore compound.
Quantitative Assessment of this compound's Defensive Capabilities
The effectiveness of a plant's chemical defense is fundamentally linked to the concentration and biological activity of its constituent compounds. While research directly quantifying the anti-herbivore and antimicrobial efficacy of purified this compound is an emerging field, studies on this compound-containing plant extracts provide significant insights into its defensive potential.
It is important to note that the bioactivity of these extracts is a result of the synergistic or additive effects of multiple compounds. However, the consistent presence of this compound as a major constituent in the latex of many of these plants strongly suggests its significant contribution to their defensive properties.
Table 1: Antimicrobial Activity of this compound-Containing Plant Extracts Against Phytopathogens
| Plant Species | Extract Type | Target Pathogen | Activity Metric | Result | Citation(s) |
| Euphorbia peplus | Ethyl Acetate | Sclerotinia sclerotiorum | Growth Inhibition | 57.1% at 2000 µg/mL | [1] |
| Euphorbia peplus | Ethyl Acetate | Alternaria alternata | Growth Inhibition | 63.1% at 2000 µg/mL | [1] |
| Euphorbia peplus | Ethyl Acetate | Fusarium oxysporum | Growth Inhibition | 63.0% at 2000 µg/mL | [1] |
| Euphorbia geniculata | Ethyl Acetate | Sclerotinia sclerotiorum | Growth Inhibition | 73.0% at 2000 µg/mL | [1] |
| Euphorbia geniculata | Ethyl Acetate | Alternaria alternata | Growth Inhibition | 64.8% at 2000 µg/mL | [1] |
| Euphorbia geniculata | Ethyl Acetate | Fusarium oxysporum | Growth Inhibition | 72.7% at 2000 µg/mL | [1] |
| Euphorbia nivulia | Ethanol | Staphylococcus aureus | MIC | 1 mg/mL | [2] |
| Euphorbia nivulia | Ethanol | Escherichia coli | MIC | 1 mg/mL | [2] |
The Biosynthesis of a Defender: The Mevalonate Pathway
This compound, like other triterpenoids, is synthesized in plants through the intricate mevalonate (MVA) pathway. This fundamental metabolic pathway constructs complex carbon skeletons from simple precursors, leading to a vast array of essential compounds, including sterols and defensive molecules like this compound. The biosynthesis is a multi-step process localized within the cytoplasm and endoplasmic reticulum of plant cells.
Orchestrating the Defense: Signaling Pathways for this compound Induction
The production of this compound is not constitutive but is instead tightly regulated and induced in response to biotic stresses. This induction is mediated by complex signaling cascades initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). Key plant hormones such as jasmonic acid (JA) and salicylic acid (SA) are central to these defense signaling networks.
While direct evidence linking JA and SA signaling to the upregulation of this compound synthase genes is still an active area of research, the well-established role of these hormones in inducing other terpenoid-based defenses strongly suggests their involvement in regulating this compound biosynthesis. For instance, studies have shown that the application of methyl jasmonate (MeJA), a derivative of jasmonic acid, can significantly increase the production of triterpenoids in plant cell cultures.[3] Furthermore, fungal elicitors, which are known to trigger JA and SA signaling, have been demonstrated to induce the accumulation of this compound in Euphorbia cell cultures.[2]
Experimental Methodologies
A critical component of understanding this compound's role in plant defense is the ability to reliably extract, identify, and quantify it, as well as to assess its biological activity. The following section outlines key experimental protocols.
Extraction and Quantification of this compound
A standardized workflow for the analysis of this compound from plant material, particularly latex, is essential for reproducible research.
Protocol for Quantification of this compound using High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: A known weight of the purified extract is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a specific concentration.
-
HPLC System: A standard HPLC system equipped with a C18 column and a UV or mass spectrometer (MS) detector is used.
-
Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The gradient is programmed to achieve optimal separation of this compound from other components in the extract.
-
Injection and Detection: A small volume of the prepared sample is injected into the HPLC system. This compound is detected based on its retention time and its UV absorbance or mass-to-charge ratio.
-
Quantification: A calibration curve is generated using a certified this compound standard of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.
In Vitro Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Microorganism Culture: The target phytopathogenic fungus or bacterium is cultured in a suitable liquid medium to achieve a standardized inoculum density.
-
Serial Dilutions: The purified this compound is serially diluted in the culture medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The microtiter plate is incubated under optimal conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Directions
This compound stands out as a significant secondary metabolite in the chemical arsenal of plants, contributing to their defense against a variety of microbial pathogens. While its anti-herbivore properties are strongly inferred from its presence in protective latex, further direct investigations are warranted. The elucidation of the precise signaling pathways that regulate this compound biosynthesis in response to specific threats will provide a more complete picture of its role in plant immunity.
For drug development professionals, the potent and broad-spectrum antimicrobial activity of this compound presents an exciting opportunity for the discovery of new lead compounds for novel anti-infective agents. The detailed understanding of its biosynthesis and regulation in plants can also pave the way for biotechnological approaches to enhance its production for pharmaceutical applications. This whitepaper serves as a foundational resource to stimulate further research into this remarkable plant defender.
References
- 1. Implications of Euphorbia peplus and Euphorbia geniculata allelopathy on some plant species and phytopathogenic fungi :: BioResources [bioresources.cnr.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of Exogenous Jasmonic Acid on the Biosynthesis of Steroids and Triterpenoids in Calendula officinalis Plants and Hairy Root Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ultrasound-Assisted Extraction of Euphol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol, a tetracyclic triterpene alcohol, is a significant bioactive compound found predominantly in plants of the Euphorbia genus, such as Euphorbia tirucalli.[1] It has garnered considerable interest within the pharmaceutical and scientific communities due to its wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3][4] Efficiently extracting this compound from its natural sources is a critical step for further research and development. Ultrasound-assisted extraction (UAE) has emerged as a rapid, effective, and scalable green technology for the extraction of phytochemicals from plant materials.[5][6] This document provides detailed application notes and optimized protocols for the ultrasound-assisted extraction of this compound, with a focus on maximizing yield and purity.
Data Presentation: Optimization of UAE Parameters for this compound Extraction
The following tables summarize the key findings from studies focused on optimizing the ultrasound-assisted extraction of this compound from Euphorbia tirucalli.
Table 1: Optimal Solvent System for this compound Extraction
| Solvent System | Relative Efficacy |
| Ethyl acetate:Ethanol (4:1, v/v) | Most Effective |
Data derived from a comparative study of different solvents for this compound extraction.[1][7]
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of this compound
| Parameter | Optimal Value |
| Solvent-to-Fresh Sample Ratio | 100:32 mL/g |
| Ultrasonic Temperature | 60°C |
| Ultrasonic Time | 75 minutes |
| Ultrasonic Power | 60% (150 W) |
These optimal conditions were determined using response surface methodology (RSM) to maximize the this compound yield.[1][7]
Table 3: this compound Yield Under Optimized UAE Conditions
| Plant Material | Yield of this compound |
| Fresh E. tirucalli leaf | Approximately 4.06 mg/g |
This yield was achieved under the optimal conditions detailed in Table 2. The resulting extract also contains other beneficial compounds like phenolics and possesses potent antioxidant capacity.[1][7]
Experimental Protocols
This section provides a detailed methodology for the ultrasound-assisted extraction of this compound from Euphorbia tirucalli leaves based on optimized conditions.
Materials and Equipment:
-
Fresh leaves of Euphorbia tirucalli
-
Ethyl acetate (analytical grade)
-
Ethanol (analytical grade)
-
Blender or grinder
-
Ultrasonic bath or probe system with temperature and power control
-
Extraction vessel (e.g., beaker, flask)
-
Filtration system (e.g., filter paper, vacuum filtration)
-
Rotary evaporator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Protocol for Optimized Ultrasound-Assisted Extraction of this compound:
-
Sample Preparation:
-
Collect fresh leaves of Euphorbia tirucalli.
-
Wash the leaves thoroughly with distilled water to remove any dirt and debris.
-
Blot the leaves dry with a paper towel.
-
Grind the fresh leaves into a fine paste or powder using a blender or grinder.
-
-
Solvent Preparation:
-
Prepare the extraction solvent by mixing ethyl acetate and ethanol in a 4:1 volume-to-volume ratio.
-
-
Ultrasound-Assisted Extraction:
-
Weigh 1 gram of the fresh, ground leaf material and place it into the extraction vessel.
-
Add the prepared solvent mixture at a solvent-to-fresh sample ratio of 100:32 (mL/g).
-
Place the extraction vessel in the ultrasonic bath.
-
Set the ultrasonic bath parameters to the optimized conditions:
-
Temperature: 60°C
-
Time: 75 minutes
-
Power: 60% (equivalent to 150 W)
-
-
Ensure the liquid level in the ultrasonic bath is sufficient to cover the sample in the extraction vessel.
-
Begin the ultrasound treatment and run for the specified duration.
-
-
Extraction Recovery and Concentration:
-
After the extraction is complete, remove the vessel from the ultrasonic bath.
-
Separate the extract from the plant residue by filtration.
-
Wash the residue with a small amount of the extraction solvent to ensure maximum recovery of the extract.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvents.
-
-
Quantification of this compound:
-
Redissolve the dried extract in a suitable solvent (e.g., methanol, ethanol) for HPLC analysis.
-
Quantify the this compound content in the extract using a validated HPLC method with a this compound standard.
-
Visualizations
Experimental Workflow for Ultrasound-Assisted Extraction of this compound
Caption: Workflow for the optimized ultrasound-assisted extraction of this compound.
Potential Signaling Pathway Modulation by this compound
Caption: this compound's inhibitory effect on the TGF-β signaling pathway.
References
- 1. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 2. This compound, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: chemical and biological aspects: A review [ejchem.journals.ekb.eg]
- 4. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimisation of Ultrasound-Assisted Extraction Conditions for Phenolic Content and Antioxidant Capacity from Euphorbia tirucalli Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of ultrasound-assisted extraction conditions for this compound from the medicinal plant, Euphorbia tirucalli, using response surface methodology [agris.fao.org]
Application Note: Quantification of Euphol in Plant Extracts Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated method for the quantification of euphol, a tetracyclic triterpene alcohol, in plant extracts using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound, a major constituent in plants of the Euphorbia genus, exhibits a range of biological activities, including anti-inflammatory and anti-cancer properties.[1] Accurate quantification is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies.[2] This protocol provides comprehensive procedures for sample preparation, chromatographic analysis, and method validation to ensure reliable and reproducible results.
Principle
The method employs RP-HPLC to separate this compound from other components in the plant extract matrix. The separation is achieved on a non-polar stationary phase (C8 or C18) with a polar mobile phase. Due to its non-polar nature, this compound is well-retained on the column and can be effectively separated from more polar compounds. Quantification is performed using a UV detector, typically at a low wavelength (210 nm) where triterpenoids exhibit absorbance, by comparing the peak area of this compound in the sample to that of a certified reference standard.[3][4]
Apparatus and Materials
-
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Rotary evaporator (optional, for extract concentration).
-
Syringe filters (0.22 or 0.45 µm, PTFE or nylon).
-
HPLC vials with inserts.
-
Volumetric flasks and pipettes.
-
-
Chemicals and Reagents
-
This compound certified reference standard (>95% purity).[5]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Ethanol (Analytical grade).
-
Hexane (Analytical grade).
-
Experimental Protocols
3.1. Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile. Sonicate for 10 minutes to ensure complete dissolution. Store at -20°C.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase. These solutions are used to construct the calibration curve.
3.2. Sample Preparation (Plant Extract)
-
Drying and Grinding: Dry the plant material (e.g., leaves, latex, or aerial parts) at room temperature or in an oven at 40-50°C to a constant weight.[7] Grind the dried material into a fine powder.
-
Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper. If necessary, re-extract the residue two more times and combine the filtrates.
-
For concentrated extracts, evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Final Sample Preparation for HPLC:
-
Re-dissolve a known amount of the dry extract (e.g., 10 mg) in 10 mL of methanol or acetonitrile.
-
Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Workflow for this compound Quantification
The overall process from sample collection to final data analysis is outlined below.
3.3. HPLC Chromatographic Conditions The following conditions have been shown to be effective for the separation and quantification of this compound.[4] Method optimization may be required depending on the specific plant matrix and available instrumentation.
| Parameter | Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (92:8, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 - 20 µL |
| Run Time | Approx. 15 minutes |
| Note: Triterpenoids like this compound lack strong chromophores, making detection at low wavelengths (205-210 nm) necessary for good sensitivity.[3][9] |
Method Validation
To ensure the method is suitable for its intended purpose, it must be validated according to ICH guidelines.[10][11] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria (Typical) |
| Specificity | The this compound peak should be free of interference from co-eluting components. Peak purity should be confirmed with a PDA detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 1-100 µg/mL).[4] |
| Precision | Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2%.Intermediate Precision (Inter-day): RSD ≤ 3%. |
| Accuracy | Mean recovery between 95% and 105%.[4] |
| LOD (Limit of Detection) | Signal-to-Noise ratio of 3:1. Typically in the range of 0.08–0.65 µg/mL for triterpenoids.[3] |
| LOQ (Limit of Quantification) | Signal-to-Noise ratio of 10:1. Typically in the range of 0.24–1.78 µg/mL for triterpenoids.[3] |
| Robustness | Insensitive to minor variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C). |
Data Presentation and Calculation
The concentration of this compound in the plant extract is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y = Peak area of this compound in the sample
-
m = Slope of the calibration curve
-
x = Concentration of this compound (µg/mL)
-
c = y-intercept of the calibration curve
Calculation of this compound Content:
-
Calculate Concentration in Sample Solution (C_hplc, µg/mL):
-
C_hplc = (Peak Area - c) / m
-
-
Calculate Total this compound Content (mg/g of dry extract):
-
Content (mg/g) = (C_hplc × V) / W
-
V = Final volume of the dissolved extract (mL)
-
W = Weight of the dry extract taken for analysis (mg)
-
Example Quantification Results:
| Sample ID | Peak Area | Calculated Conc. (µg/mL) | This compound Content (mg/g extract) |
| Plant Extract A | 155,000 | 25.4 | 25.4 |
| Plant Extract B | 289,000 | 47.8 | 47.8 |
| Assuming 10 mg of extract was dissolved in a final volume of 10 mL. |
References
- 1. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and cytotoxic study of this compound from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP-HPLC determination of this compound in Radix Euphorbiae Pekinensis: Ingenta Connect [ingentaconnect.com]
- 5. plantaanalytica.com [plantaanalytica.com]
- 6. glpbio.com [glpbio.com]
- 7. jocpr.com [jocpr.com]
- 8. ffhdj.com [ffhdj.com]
- 9. researchgate.net [researchgate.net]
- 10. actascientific.com [actascientific.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for In Vivo Euphol Administration in a Mouse Model of Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of euphol, a tetracyclic triterpene, for the treatment of experimental colitis in mouse models. The protocols and data presented are based on established research and are intended to guide researchers in designing and conducting similar experiments.
Introduction
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. Mouse models of colitis are crucial for understanding the pathophysiology of IBD and for the preclinical evaluation of novel therapeutic agents. This compound, a natural compound extracted from the sap of Euphorbia tirucalli, has demonstrated significant anti-inflammatory properties in such models. This document outlines the protocols for inducing colitis in mice and for the preventive and therapeutic administration of this compound, along with the expected outcomes and underlying mechanisms of action.
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model mimics the acute phase of human ulcerative colitis.
Materials:
-
Male Swiss mice (or other appropriate strain)
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000–50,000)
-
This compound
-
Vehicle: 5% Tween 80 in 0.9% NaCl (saline)
-
Gavage needles
-
Standard animal housing and care facilities
Protocol:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Colitis Induction: Induce colitis by administering 3-5% (w/v) DSS in the drinking water ad libitum for 5 to 7 consecutive days.[1]
-
This compound Preparation: Dilute this compound in the vehicle solution (5% Tween 80 in saline).[1]
-
This compound Administration (Preventive Regimen):
-
This compound Administration (Therapeutic Regimen):
-
Monitoring:
-
Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
The DAI score is a composite score of weight loss, stool consistency, and rectal bleeding.
-
-
Termination and Sample Collection:
-
Euthanize mice on day 7, four hours after the last this compound administration.[1][2]
-
Collect the colon and measure its length.
-
Collect colon tissue for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and measurement of cytokine and chemokine levels (e.g., via ELISA or RT-PCR).[1]
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model is also used to induce colitis and shares some features with Crohn's disease.
Materials:
-
Male CD1 mice (or other appropriate strain)
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)
-
Ethanol
-
This compound
-
Vehicle: 5% Tween 80 in 0.9% NaCl (saline)
-
Catheter for rectal administration
-
Standard animal housing and care facilities
Protocol:
-
Acclimatization: Acclimate mice for at least one week.
-
Colitis Induction:
-
Lightly anesthetize the mice.
-
Instill TNBS (dissolved in ethanol) intrarectally.
-
-
This compound Administration (Therapeutic Regimen):
-
Monitoring: Monitor body weight and clinical signs daily.
-
Termination and Sample Collection:
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effects of this compound in mouse models of colitis.
Table 1: Effect of Preventive this compound Treatment on DSS-Induced Colitis
| Parameter | DSS Control Group | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Disease Activity Index (DAI) | Increased | Improved | Improved | Significantly Improved[1] |
| Body Weight Loss (%) | Significant Loss | Reduced Loss | Reduced Loss | Significantly Reduced Loss[1] |
| Colon Length (cm) | Shortened | Increased | Increased | Significantly Increased[1] |
| Macroscopic Damage Score | High | Reduced | Reduced | Significantly Reduced[1] |
| MPO Activity (U/mg) | High | Reduced | Reduced | Significantly Reduced[1] |
Table 2: Effect of Therapeutic this compound Treatment (30 mg/kg) on DSS- and TNBS-Induced Colitis
| Parameter | DSS Control | This compound (DSS Model) | TNBS Control | This compound (TNBS Model) |
| Disease Activity Index (DAI) | Increased | Significantly Improved[1] | N/A | N/A |
| Body Weight Loss (%) | Significant Loss | Significantly Reduced Loss[1] | Significant Loss | Significantly Reduced Loss[1][3] |
| Colon Length (cm) | Shortened | Significantly Increased[1] | Shortened | Significantly Increased[1][3] |
| Macroscopic Damage Score | High | Significantly Reduced[1] | High | Significantly Reduced[1][3] |
| MPO Activity (U/mg) | High | Significantly Reduced[1] | N/A | N/A |
Table 3: Effect of this compound (30 mg/kg, preventive) on Colonic Inflammatory Mediators in DSS-Induced Colitis
| Mediator | DSS Control Group | This compound-Treated Group |
| IL-1β Levels | Markedly Elevated | Significantly Inhibited (80% reduction)[1] |
| CXCL1/KC Levels | Markedly Elevated | Significantly Inhibited (48% reduction)[1] |
| MIP-2 Levels | Markedly Elevated | Significantly Inhibited (65% reduction)[1] |
| MCP-1 Levels | Markedly Elevated | Significantly Inhibited (80% reduction)[1] |
| TNF-α mRNA Expression | Pronounced Increase | Inhibited[1] |
| IL-6 mRNA Expression | Pronounced Increase | Inhibited[1] |
| NOS2 Expression | Increased | Significantly Reduced[1] |
| VEGF Expression | Increased | Significantly Reduced[1] |
| Ki67 Expression | Increased | Significantly Inhibited[1] |
| p-p65 NF-κB | Increased | Significantly Inhibited[1] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound in experimental colitis are associated with the modulation of key signaling pathways and cellular processes.
References
Application Notes and Protocols: Investigating the Anti-inflammatory Mechanism of Euphol via NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol, a tetracyclic triterpene alcohol found in the sap of plants from the Euphorbia genus, has demonstrated a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2] Emerging evidence suggests that a key mechanism underlying its anti-inflammatory properties is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Its inhibition presents a promising therapeutic strategy for a variety of inflammatory diseases.
These application notes provide a summary of the current understanding of this compound's anti-inflammatory mechanism focusing on NF-κB inhibition, supported by quantitative data and detailed experimental protocols for key assays. The provided information is intended to guide researchers in the design and execution of studies to further elucidate and characterize the therapeutic potential of this compound.
Data Presentation
Quantitative Analysis of this compound's Bioactivity
The following tables summarize the available quantitative data on the biological effects of this compound. While direct IC50 values for NF-κB inhibition in inflammatory models are not extensively reported, the data on cytotoxicity and inhibition of inflammatory markers provide a valuable reference for experimental design.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Panc-1 | Pancreatic | 6.84 |
| TE-1 | Esophageal | 11.08 |
| Various others | Multiple | 1.41 - 38.89 |
| Data from a study screening 73 human cancer cell lines, indicating the concentration of this compound required to inhibit cell growth by 50%.[1] |
Table 2: Inhibition of Pro-inflammatory Cytokine and Chemokine Production by this compound in LPS-Stimulated Macrophages
| Cytokine/Chemokine | This compound Concentration (µM) | Inhibition |
| MCP-1 | 1 | Marked Reduction |
| 10 | Marked Reduction | |
| TNF-α | 1 | Marked Reduction |
| 10 | Marked Reduction | |
| IL-6 | 1 | Marked Reduction |
| 10 | Marked Reduction | |
| IFN-γ | 1 | Marked Reduction |
| 10 | Marked Reduction | |
| Data from a study on bone marrow-derived macrophages stimulated with lipopolysaccharide (LPS).[4] |
Table 3: In Vivo Anti-inflammatory Activity of this compound
| Assay | Model | This compound Dose | Inhibition |
| TPA-induced inflammation | Mouse ear | 0.2-1.0 mg/ear | 50% |
| Data from a study on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mice. |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway and Proposed Inhibition by this compound
The diagram below illustrates the canonical NF-κB signaling pathway and the putative points of inhibition by this compound, based on current literature. In unstimulated cells, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of target genes.
Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow for Investigating this compound's Anti-inflammatory Effects
The following diagram outlines a typical experimental workflow to investigate the anti-inflammatory effects of this compound on the NF-κB pathway in a cell-based model.
Caption: A typical experimental workflow for studying this compound's anti-inflammatory effects.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10-50 mM). Further dilute in culture medium to achieve desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for Western blotting).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated period (e.g., 24 hours for cytokine analysis, shorter times for signaling protein phosphorylation).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite standard curve (0-100 µM).
-
-
Protocol:
-
After cell treatment, collect 50 µL of culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on the sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.
-
Materials:
-
Commercially available ELISA kits for the specific cytokines of interest (follow the manufacturer's instructions).
-
-
General Protocol:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash and add the enzyme-conjugate (e.g., streptavidin-HRP).
-
Wash and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations from the standard curve.
-
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit.
-
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
-
Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After transfection, treat the cells with this compound and then stimulate with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Conclusion
The available data strongly suggest that this compound exerts its anti-inflammatory effects, at least in part, through the inhibition of the NF-κB signaling pathway. This is evidenced by its ability to reduce the production of NF-κB-regulated pro-inflammatory cytokines and chemokines. The protocols and data presented here provide a framework for researchers to further investigate the precise molecular targets of this compound within the NF-κB cascade and to evaluate its therapeutic potential for the treatment of inflammatory disorders. Further studies are warranted to determine the specific IC50 values of this compound on NF-κB activity and cytokine production to enable a more detailed quantitative understanding of its anti-inflammatory potency.
References
- 1. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventive and therapeutic this compound treatment attenuates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventive and Therapeutic this compound Treatment Attenuates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Euphol's Anti-Cancer Activity in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the anti-cancer activities of euphol, a tetracyclic triterpene alcohol, in pancreatic cancer cell lines. The included data and protocols are compiled from published research to guide further investigation into this compound as a potential therapeutic agent.
Quantitative Data Summary
This compound has demonstrated significant cytotoxic and anti-proliferative effects on various pancreatic cancer cell lines. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference |
| Mia-Pa-Ca-2 | 8.46 ± 0.39 | [1] |
| Panc-1 | 21.47 ± 1.83 | [1] |
| PSN-1 | 3.71 | [1] |
IC50 values represent the concentration of this compound required to inhibit cell viability by 50% after 72 hours of treatment.
Table 2: Effect of this compound on Proliferation and Viability of Pancreatic Cancer Cell Lines after 72h
| Cell Line | This compound Concentration (µM) | Inhibition of Proliferation (%) | Suppression of Viability (%) | Reference |
| Mia-Pa-Ca-2 | 35.1 | ~39.4 | ~10.7 | [1] |
| Panc-1 | 35.1 | ~51.0 | ~22.4 | [1] |
Table 3: Synergistic Effects of this compound with Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | This compound Mean IC50 (µM) | Gemcitabine (GEM) Mean IC50 (µM) | Combination Index (CI) for GEM + this compound | Interpretation | Reference |
| Mia-Pa-Ca-2 | 8.46 ± 0.39 | 1.65 ± 0.51 | 0.76 - 0.8 | Synergistic | [1] |
| Panc-1 | 21.47 ± 1.83 | 10.37 ± 2.62 | > 1.0 | Not Synergistic | [1] |
| PSN-1 | 3.71 | - | 0.76 - 0.8 | Synergistic | [1] |
A Combination Index (CI) of < 1 indicates a synergistic effect, CI = 1 indicates an additive effect, and CI > 1 indicates an antagonistic effect.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer activity of this compound in pancreatic cancer cell lines.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., Mia-Pa-Ca-2, Panc-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the cells with this compound for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Proliferation Assay (BrdU Assay)
Objective: To assess the effect of this compound on the proliferation of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
Complete culture medium
-
This compound
-
96-well plates
-
BrdU labeling reagent (e.g., Cell Proliferation ELISA, BrdU kit)
-
Fixing/denaturing solution
-
Anti-BrdU-POD antibody
-
Substrate solution
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Protocol:
-
Seed 5 x 10³ cells/well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling medium and add the fixing/denaturing solution for 30 minutes at room temperature.
-
Remove the fixing/denaturing solution and add the anti-BrdU-POD antibody solution. Incubate for 90 minutes at room temperature.
-
Wash the wells three times with a washing solution.
-
Add the substrate solution and incubate until color development is sufficient for photometric detection.
-
Add the stop solution and measure the absorbance at 450 nm.
Cell Migration Assay (Wound Healing Assay)
Objective: To evaluate the effect of this compound on the migratory capacity of pancreatic cancer cells.[1]
Materials:
-
Pancreatic cancer cell lines (e.g., Mia-Pa-Ca-2)
-
6-well plates
-
Complete culture medium
-
This compound
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of this compound (e.g., 8.46 µM for Mia-Pa-Ca-2). Use a vehicle control for comparison.
-
Capture images of the scratch at 0, 24, 48, and 72 hours at the same position.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed 1.5 x 10⁵ cells/well in 6-well plates and incubate overnight.
-
Treat the cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells with ice-cold PBS and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in 1x binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in pancreatic cancer cells.
Caption: General experimental workflow for evaluating this compound's activity.
Caption: Logical relationship of this compound and gemcitabine synergism.
Mechanism of Action
While the precise signaling pathways modulated by this compound in pancreatic cancer are still under full investigation, studies in other cancer types, such as gastric cancer, provide strong evidence for its mechanism. This compound is believed to induce apoptosis by modulating the ERK signaling pathway.[2] This involves the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-survival proteins such as Bcl-2, leading to mitochondrial dysfunction and activation of caspases.[2] Furthermore, evidence from glioblastoma research suggests that this compound may also inhibit the PI3K/Akt signaling pathway, another critical survival pathway in cancer. The observed synergistic effect with gemcitabine suggests that this compound may sensitize pancreatic cancer cells to the DNA-damaging effects of standard chemotherapy.
These application notes are intended to serve as a starting point for researchers investigating the therapeutic potential of this compound in pancreatic cancer. The provided protocols and data can be adapted to specific experimental needs and cell line characteristics.
References
Application Notes: Euphol as a Therapeutic Agent in DSS-Induced Colitis
This document provides a detailed protocol for utilizing euphol, a tetracyclic triterpene, in a dextran sulfate sodium (DSS)-induced colitis mouse model. This compound has demonstrated significant anti-inflammatory properties, making it a compound of interest for research in inflammatory bowel diseases (IBD).[1][2] The protocols outlined below cover both preventive and therapeutic treatment regimens, methods for colitis induction, and key assays for evaluating efficacy. The data presented is based on studies demonstrating this compound's ability to attenuate colitis by inhibiting the NF-κB signaling pathway and reducing the expression of various pro-inflammatory mediators.[3][4]
Experimental Protocols
DSS-Induced Acute Colitis Model
This protocol describes the induction of acute colitis in mice, which clinically and histologically resembles human ulcerative colitis.[3][5]
-
Animal Model: 7-week-old male C57BL/6 mice are commonly used.[6] Mice should be housed under standard conditions with ad libitum access to food and water.[5]
-
Induction Agent: Dextran sulfate sodium (DSS), molecular weight 36-50 kDa.[7]
-
Procedure:
-
Prepare a 3% - 5% (w/v) DSS solution in sterile drinking water.[5] The solution should be clear and freshly prepared.[5][7]
-
Provide the DSS solution to the mice as their sole source of drinking water for 5 to 7 consecutive days.[6][8]
-
After the DSS administration period, switch back to regular drinking water for the remainder of the experiment (e.g., until day 7 or 10).[8][9]
-
Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).[9][10]
-
This compound Treatment Protocol
This compound can be administered in both preventive and therapeutic regimens via oral gavage.[3]
-
Vehicle Preparation: Dilute this compound in a 5% Tween 80 solution in saline (0.9% NaCl).[3]
-
Preventive Treatment Regimen:
-
Therapeutic Treatment Regimen:
Assessment of Colitis Severity
Several key parameters are measured to determine the severity of colitis and the efficacy of this compound treatment.
-
Disease Activity Index (DAI): Calculated daily as the combined score of weight loss, stool consistency, and rectal bleeding.[10][11] A significant reduction in the DAI score is indicative of treatment efficacy.[3]
-
Macroscopic Evaluation:
-
Colon Length: Following sacrifice, the entire colon is excised and its length is measured from the ileocecal junction to the anal verge. A reduction in colon shortening is a sign of ameliorated inflammation.[3][12]
-
Macroscopic Damage Score: The excised colon is scored for inflammation, ulceration, and hyperemia.[3][13]
-
-
Histological Analysis:
-
Myeloperoxidase (MPO) Activity:
Immunohistochemistry and Cytokine Analysis
-
Immunohistochemistry: Colon tissue sections are analyzed for the expression of key inflammatory and proliferation markers. This compound treatment has been shown to significantly reduce the expression of:
-
Cytokine and Chemokine Measurement (ELISA): The levels of pro-inflammatory cytokines and chemokines in colon tissue homogenates are quantified using ELISA. This compound treatment effectively reduces levels of:
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in the DSS-induced colitis model as reported in the literature.[3][8]
Table 1: Effect of Preventive this compound Treatment on Clinical and Macroscopic Parameters
| Parameter | DSS Control Group | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| DAI Score (at Day 7) | Increased | No significant reduction | No significant reduction | Significantly reduced |
| Body Weight Loss (%) | Increased | No significant reduction | No significant reduction | Significantly reduced |
| Colon Length Reduction | Significant | No significant prevention | No significant prevention | Significantly prevented |
| Macroscopic Damage | Severe | No significant reduction | No significant reduction | Significantly reduced |
Data compiled from Dutra et al., 2011.[3][8] Doses were administered orally, twice daily.
Table 2: Effect of this compound Treatment on Inflammatory Markers
| Marker | DSS Control Group | This compound (30 mg/kg, Preventive) | This compound (30 mg/kg, Therapeutic) |
| MPO Activity | Significantly increased | Significantly reduced | Significantly reduced |
| Microscopic Damage | Severe | Significantly reduced | Significantly reduced |
| NOS2 Expression | Significantly increased | Significantly reduced | Not Reported |
| VEGF Expression | Significantly increased | Significantly reduced | Not Reported |
| Ki67 Expression | Significantly increased | Significantly reduced | Not Reported |
| p-p65 NF-κB Activation | Significantly increased | Significantly inhibited | Not Reported |
Data compiled from Dutra et al., 2011.[3][8]
Table 3: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Levels in Colon Tissue
| Cytokine/Chemokine | DSS Control Group | This compound (30 mg/kg, Preventive) |
| TNF-α | Increased | Significantly reduced |
| IL-6 | Increased | Significantly reduced |
| IL-1β | Increased | Significantly reduced |
| CXCL1/KC | Increased | Significantly reduced |
| MCP-1 | Increased | Significantly reduced |
Data compiled from Dutra et al., 2011.[4]
Visualized Workflows and Pathways
References
- 1. This compound: chemical and biological aspects: A review [journals.ekb.eg]
- 2. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preventive and Therapeutic this compound Treatment Attenuates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventive and therapeutic this compound treatment attenuates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preventive and Therapeutic this compound Treatment Attenuates Experimental Colitis in Mice | PLOS One [journals.plos.org]
- 9. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 10. socmucimm.org [socmucimm.org]
- 11. Preventive and Therapeutic this compound Treatment Attenuates Experimental Colitis in Mice | PLOS One [journals.plos.org]
- 12. Amelioration of Dextran Sodium Sulfate-Induced Colitis in Mice through Oral Administration of Palmitoylethanolamide [mdpi.com]
- 13. researchgate.net [researchgate.net]
Euphol: A Promising Triterpenoid for Glioblastoma Research and Drug Development
Application Notes and Protocols
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care offers limited efficacy, highlighting the urgent need for novel therapeutic agents. Euphol, a tetracyclic triterpene alcohol found in the sap of plants from the Euphorbia genus, has emerged as a promising candidate in glioblastoma research.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the anti-glioblastoma potential of this compound.
In Vitro Cytotoxicity of this compound
This compound has demonstrated significant cytotoxic effects against a range of human glioblastoma cell lines, often exhibiting greater potency than the standard chemotherapeutic agent, temozolomide (TMZ).[3][4] Its efficacy varies across different cell lines, suggesting that the genetic background of the tumor may influence its sensitivity to this compound.
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and other quantitative measures of this compound's cytotoxic activity in various glioblastoma cell lines.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| U87 MG | 59.97 | [5] |
| C6 | 38.84 | [5] |
| GAMG | 5.98 - 31.05 (range) | [4] |
| U373 | 5.98 - 31.05 (range) | [4] |
| U251 | 5.98 - 31.05 (range) | [4] |
| SW1783 | 5.98 - 31.05 (range) | [4] |
| SNB19 | 5.98 - 31.05 (range) | [4] |
| RES186 (pediatric) | 5.98 - 31.05 (range) | [4] |
| RES259 (pediatric) | 5.98 - 31.05 (range) | [4] |
| KNS42 (pediatric) | 5.98 - 31.05 (range) | [4] |
| UW479 (pediatric) | 5.98 - 31.05 (range) | [4] |
| SF188 (pediatric) | 5.98 - 31.05 (range) | [4] |
Table 2: Comparative Cytotoxicity and Proliferation Inhibition
| Cell Line | Treatment | Effect | Reference |
| GAMG | 15 µM this compound | 35.44% proliferation inhibition | [3] |
| U373 | 15 µM this compound | 28.71% proliferation inhibition | [3] |
| GAMG | 15 µM this compound | 88.86% suppression of cell viability | [3] |
| U373 | 15 µM this compound | 13.9% suppression of cell viability | [3] |
Mechanism of Action
This compound exerts its anti-glioblastoma effects through multiple mechanisms, primarily by modulating key signaling pathways involved in cell survival, proliferation, and death.
Modulation of MAP Kinase/ERK1/2 and PI3K/Akt Signaling Pathways
This compound's impact on the MAP Kinase/ERK1/2 and PI3K/Akt pathways appears to be cell-line dependent, suggesting a complex mode of action.[5][6]
-
In U87 MG cells , this compound induces apoptosis by significantly inhibiting the activity of both Erk1/2 and Akt.[5][7]
-
Conversely, in C6 cells , this compound treatment leads to a sustained activation of the Erk1/2 pathway, which is correlated with apoptosis.[5][7] Akt activity is only transiently increased in these cells.[5]
Induction of Autophagy
This compound is a potent inducer of autophagy in glioblastoma cells.[1][2] This process of cellular self-digestion can contribute to cell death. The expression of the autophagy-associated protein LC3-II is markedly increased following this compound treatment.[2][8]
Synergistic Effects with Temozolomide
This compound has been shown to sensitize glioblastoma cells to the cytotoxic effects of temozolomide, suggesting its potential use in combination therapy.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-glioblastoma effects of this compound.
Cell Viability Assay (XTT Assay)
This protocol is adapted from studies investigating this compound's cytotoxicity.[6][7]
Objective: To determine the cytotoxic effect of this compound on glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87 MG, C6)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
XTT labeling reagent (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate)
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of the solvent should not exceed 0.1% in all treatments.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be 650 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Signaling Proteins
This protocol is designed to investigate the effect of this compound on the expression and phosphorylation of proteins in the MAP Kinase/ERK1/2 and PI3K/Akt pathways.[6][7]
Objective: To analyze the effect of this compound on key signaling proteins.
Materials:
-
Glioblastoma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat glioblastoma cells with this compound at the desired concentration and for various time points (e.g., 1h, 6h, 24h).
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of key executioner caspases to quantify apoptosis.[6][7]
Objective: To determine if this compound induces apoptosis in glioblastoma cells.
Materials:
-
Glioblastoma cells
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
The luminescence signal is proportional to the amount of caspase activity.
Visualizations
Signaling Pathways
Caption: this compound's differential effects on signaling pathways in U87 MG and C6 glioblastoma cells.
Experimental Workflow
Caption: A generalized workflow for in vitro evaluation of this compound in glioblastoma research.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent for glioblastoma. Its ability to induce cytotoxicity through multiple pathways, including the modulation of key signaling cascades and the induction of autophagy, warrants further investigation. The protocols and data presented here provide a solid foundation for researchers to explore the full potential of this compound in the fight against this devastating disease. Future studies should focus on in vivo models to validate these in vitro findings and to explore the synergistic effects of this compound with existing and novel therapeutic strategies.
References
- 1. aspic.pt [aspic.pt]
- 2. This compound, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural Plant Compounds: Does Caffeine, Dipotassium Glycyrrhizinate, Curcumin, and this compound Play Roles as Antitumoral Compounds in Glioblastoma Cell Lines? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Investigating the In Vitro Antiviral Properties of Euphol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro investigation of the antiviral properties of euphol, a tetracyclic triterpenoid alcohol found in various plant species. This compound has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2][3] This document outlines detailed protocols for assessing its efficacy and mechanism of action against various viruses.
Overview of this compound's Antiviral Potential
This compound has been identified as a promising natural compound with potential therapeutic applications. Notably, it has been shown to inhibit the reverse transcriptase of the Human Immunodeficiency Virus type 1 (HIV-1), suggesting a clear mechanism for its anti-retroviral activity.[2][3][4] Beyond this, broader antiviral and anti-HIV activities have been attributed to this compound.[5] Its anti-inflammatory properties, such as the inhibition of nuclear factor-kappa B (NF-κB) activation, may also contribute to its antiviral effects by modulating the host's response to viral infections.[1]
Quantitative Data Summary
The following tables summarize the cytotoxic and potential antiviral activities of this compound. It is crucial to evaluate cytotoxicity in parallel with antiviral assays to determine the compound's selectivity index (SI), a measure of its therapeutic window.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line Type | IC50 Range (µM) | Reference |
| Various Human Cancer Cell Lines | 1.41 - 38.89 | [2][6] |
| Human Gastric Cancer Cells (CS12) | Higher cytotoxicity than noncancer cells | [4] |
| Human Rectal Adenocarcinoma (HRT-18) | 70.8 | [7] |
| Mouse Embryonic Fibroblasts (3T3) | 39.2 | [7] |
Note: Lower IC50 values indicate higher cytotoxicity. This data is essential for selecting appropriate, non-toxic concentrations for antiviral assays.
Experimental Protocols
General Workflow for In Vitro Antiviral Screening
The following diagram illustrates a standard workflow for screening and characterizing the antiviral activity of a compound like this compound.
Caption: General workflow for in vitro antiviral testing of this compound.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to host cells. This is critical for differentiating between antiviral effects and general cytotoxicity.
Materials:
-
This compound
-
Host cell line (e.g., Vero for HSV, MT-4 for HIV)
-
96-well microtiter plates
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the wells. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the this compound concentration.
Protocol 2: Plaque Reduction Assay
This assay is a standard method for quantifying the inhibition of viral replication.
Materials:
-
Confluent monolayer of host cells in 6-well plates
-
Virus stock of known titer (e.g., HSV-1, Influenza)
-
This compound at non-toxic concentrations
-
Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Grow a confluent monolayer of host cells in 6-well plates.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well and allow for adsorption for 1 hour.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add 3 mL of the overlay medium containing the respective concentrations of this compound to each well.
-
Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC50), which is the concentration of this compound that reduces the plaque number by 50%.
Protocol 3: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the effect of this compound on a key viral enzyme, which is its known target for HIV.[2][3]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
RT assay kit (commercially available, typically containing a poly(A) template, oligo(dT) primer, dNTPs with labeled dTTP, and reaction buffer)
-
96-well plate suitable for the assay
-
Scintillation counter or appropriate reader for the label used
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the reaction buffer, poly(A) template, oligo(dT) primer, and dNTPs.
-
Add the this compound dilutions to the reaction mixture. Include a positive control (known RT inhibitor) and a negative control (no inhibitor).
-
Initiate the reaction by adding the recombinant HIV-1 RT enzyme.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and quantify the amount of newly synthesized DNA, which will be proportional to the incorporated labeled dTTP.
-
Calculate the concentration of this compound that inhibits 50% of the RT activity (IC50).
Potential Mechanism of Action and Signaling Pathways
This compound's antiviral activity may not be limited to direct viral enzyme inhibition. Its known anti-inflammatory effects, particularly the inhibition of the NF-κB pathway, could play a crucial role in mitigating virus-induced pathology.[1]
Caption: Potential anti-inflammatory mechanism of this compound via NF-κB inhibition.
These protocols and notes provide a foundational framework for the systematic evaluation of this compound's antiviral properties. Further investigation into its effects on other viral life cycle stages, such as attachment, entry, and budding, will provide a more complete understanding of its therapeutic potential.
References
- 1. This compound: chemical and biological aspects: A review [journals.ekb.eg]
- 2. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Immunomodulatory and cytotoxic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Euphol as an Immunomodulatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphol, a tetracyclic triterpene alcohol found in the sap of plants from the Euphorbia genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Preclinical research has demonstrated its potential as a potent immunomodulatory and anti-inflammatory agent, suggesting its therapeutic utility in a range of inflammatory conditions.[3] These application notes provide a comprehensive overview of the immunomodulatory effects of this compound, detailing its mechanisms of action and providing established protocols for its investigation.
Mechanism of Action
This compound exerts its immunomodulatory effects through the modulation of key signaling pathways and cellular responses involved in inflammation. Its primary mechanisms include the inhibition of pro-inflammatory cytokines, interference with critical inflammatory signaling cascades like NF-κB and MAPK/ERK, and modulation of immune cell activity.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to significantly reduce the expression and secretion of several pro-inflammatory cytokines and chemokines. In models of intestinal inflammation, oral administration of this compound led to a marked decrease in the colonic tissue levels of TNF-α, IL-1β, IL-6, and various chemokines such as CXCL1/KC, MCP-1, and MIP-2.[3][4][5] This inhibitory effect on cytokine production is a cornerstone of its anti-inflammatory properties.[3][4] Furthermore, in vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have confirmed that this compound can decrease the secretion of MCP-1, TNF-α, IL-6, and IFN-γ, while concurrently increasing the production of the anti-inflammatory cytokine IL-10.[3][5]
Modulation of Signaling Pathways
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been demonstrated to inhibit the activation of NF-κB.[3][4] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus.[6] By inhibiting NF-κB activation, this compound effectively downregulates the expression of numerous pro-inflammatory genes.[3][4]
MAPK/ERK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is another critical regulator of inflammation. This compound has been shown to interfere with this pathway by reducing the TPA-induced activation of ERK.[7] Interestingly, the role of ERK modulation by this compound appears to be cell-type specific, as some studies in cancer cell lines suggest an activation of ERK signaling leading to apoptosis.[8][9] In the context of inflammation, the inhibition of ERK activation by this compound contributes to the downregulation of inflammatory mediators like COX-2.[7]
TGF-β Signaling Pathway: this compound can also modulate the Transforming Growth Factor-β (TGF-β) signaling pathway. It has been shown to induce the segregation of TGF-β receptors into lipid rafts, leading to their degradation. This action suppresses TGF-β-induced signaling, which can have implications for both inflammation and cancer progression.[10]
Effects on Immune Cells
This compound influences the activity of various immune cells. It has been shown to inhibit the migration of neutrophils, a key process in the acute inflammatory response.[11] This effect is likely mediated by the downregulation of chemokines and adhesion molecules.[3] Furthermore, this compound modulates the complement system, a critical component of innate immunity. It has been observed to inhibit the alternative and lectin pathways of the complement system, which are involved in inflammation, while activating the classical pathway.[11]
Data Presentation
The following tables summarize the quantitative data on the immunomodulatory effects of this compound from various studies.
Table 1: Effect of this compound on Cytokine and Chemokine Expression in a Mouse Model of DSS-Induced Colitis
| Cytokine/Chemokine | Treatment Group | Percentage Inhibition | Reference |
| IL-1β | This compound (30 mg/kg) | 95% | [3][4] |
| CXCL1/KC | This compound (30 mg/kg) | 100% | [3][4] |
| TNF-α | This compound (30 mg/kg) | 40% | [3][4] |
| IL-6 | This compound (30 mg/kg) | 75% | [3][4] |
Data obtained from mRNA expression analysis in colonic tissue.
Table 2: In Vitro Effects of this compound on Macrophage Cytokine Secretion and Complement Pathway Activation
| Assay | Target | Concentration | Effect | Reference |
| LPS-induced Cytokine Secretion | MCP-1, TNF-α, IL-6, IFN-γ | Not specified | Decreased secretion | [3][5] |
| LPS-induced Cytokine Secretion | IL-10 | Not specified | Increased secretion | [3][5] |
| Complement Pathway Activation | Classical Pathway | 976.1 µM | 38% increase in activation | [11] |
| Complement Pathway Activation | Alternative Pathway | 976.1 µM | 31% reduction | [11] |
| Complement Pathway Activation | Lectin Pathway | 976.1 µM | 32% reduction | [11] |
Table 3: Cytotoxic and Anti-proliferative Effects of this compound
| Cell Line | Assay | IC50 Value | Reference |
| HRT-18 (colorectal adenocarcinoma) | Cytotoxicity | 70.8 µM | [11] |
| 3T3 (fibroblasts) | Cytotoxicity | 39.2 µM | [11] |
| Pancreatic Carcinoma Cells | Cytotoxicity | 6.84 µM | [12] |
| Esophageal Squamous Cell Carcinoma | Cytotoxicity | 11.08 µM | [12] |
| Human Gastric Cancer CS12 Cells | Cytotoxicity | Higher than noncancerous cells | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the immunomodulatory activity of this compound.
Protocol 1: In Vivo Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis
This protocol is designed to evaluate the anti-inflammatory effects of this compound in a well-established mouse model of inflammatory bowel disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS; molecular weight 36,000-50,000)
-
This compound (dissolved in an appropriate vehicle, e.g., 0.5% carboxymethylcellulose)
-
Vehicle control
-
Standard laboratory animal diet and water
-
Equipment for oral gavage
-
Dissection tools
-
Reagents for myeloperoxidase (MPO) assay, histology, and cytokine analysis (ELISA or RT-PCR)
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Induction of Colitis: Induce acute colitis by administering 3% (w/v) DSS in the drinking water for 5-7 consecutive days. A control group should receive regular drinking water.
-
This compound Treatment:
-
Preventive Regimen: Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle orally by gavage once or twice daily, starting from day 0 (the same day as DSS administration) and continuing for the duration of the experiment (e.g., 7 days).[3][4]
-
Therapeutic Regimen: Begin oral administration of this compound (e.g., 30 mg/kg) or vehicle on day 3 after the initiation of DSS and continue until the end of the experiment.[3][4]
-
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Sample Collection: At the end of the treatment period (e.g., day 8), euthanize the mice.
-
Macroscopic Evaluation: Measure the length of the colon from the cecum to the anus.
-
Tissue Processing:
-
Collect a distal segment of the colon for histological analysis (fix in 10% formalin).
-
Collect another segment for MPO assay (snap-freeze in liquid nitrogen).
-
Collect a further segment for cytokine analysis (snap-freeze in liquid nitrogen for RNA extraction or protein lysate preparation).
-
-
Analysis:
-
Histology: Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
MPO Assay: Homogenize the colon tissue and measure MPO activity as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Measure the mRNA expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by RT-PCR or protein levels by ELISA.[5]
-
Protocol 2: In Vitro Macrophage Stimulation Assay
This protocol is used to assess the direct effect of this compound on macrophage activation and cytokine production.
Materials:
-
RAW 264.7 murine macrophage cell line or bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Reagents for cell viability assay (e.g., MTT or PrestoBlue)
-
ELISA kits for measuring TNF-α, IL-6, and IL-10
Procedure:
-
Cell Seeding: Seed macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle for 1-2 hours. Determine non-toxic concentrations beforehand using a cell viability assay.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6, 12, or 24 hours). Include a non-stimulated control group.
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Perform a cell viability assay on the remaining cells to ensure that the observed effects on cytokine production are not due to cytotoxicity.
-
Data Analysis: Normalize the cytokine levels to the vehicle-treated, LPS-stimulated control group and express the results as a percentage of inhibition or stimulation.
Protocol 3: NF-κB Activation Assay (Western Blot for Phospho-p65)
This protocol details the assessment of this compound's effect on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.
Materials:
-
RAW 264.7 macrophages or other suitable cell line
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536) and anti-total NF-κB p65
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with this compound followed by LPS stimulation as described in Protocol 2. A typical stimulation time for p65 phosphorylation is 15-30 minutes.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p65 to confirm equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software and express the level of phospho-p65 relative to total p65.
Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its immunomodulatory assessment.
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: chemical and biological aspects: A review [journals.ekb.eg]
- 3. Preventive and Therapeutic this compound Treatment Attenuates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventive and Therapeutic this compound Treatment Attenuates Experimental Colitis in Mice | PLOS One [journals.plos.org]
- 5. Preventive and therapeutic this compound treatment attenuates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. This compound from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunomodulatory and cytotoxic activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Euphol in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with euphol in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications in cell culture?
This compound is a tetracyclic triterpene alcohol found in plants of the Euphorbia genus.[1] In cell culture, it is primarily investigated for its potential anticancer properties.[2] Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cancer cell lines.[3][4]
Q2: What is the primary challenge when working with this compound in cell culture?
The main challenge is its poor aqueous solubility. This compound is a lipophilic compound, which can lead to precipitation when it is added to aqueous cell culture media, affecting experimental reproducibility and accuracy.
Q3: What is the general mechanism of action of this compound?
This compound has been shown to modulate several critical signaling pathways involved in cell growth, proliferation, and survival, including the MAPK/ERK and PI3K/AKT pathways.[3] It can also influence the TGF-β signaling cascade by affecting receptor localization in lipid rafts.[5][6] Additionally, this compound can induce apoptosis by regulating the expression of proteins such as Bax, Bcl-2, and caspases.[4]
Q4: What are the typical effective concentrations of this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line. Reported IC50 values (the concentration that inhibits 50% of cell growth) for this compound in various cancer cell lines range from 1.41 µM to 38.89 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guide: this compound Solubility Issues
Problem: I'm observing precipitation after adding my this compound stock solution to the cell culture medium.
This is a common issue due to this compound's hydrophobic nature. Here are several troubleshooting steps:
-
Step 1: Verify Stock Solution Concentration and Solvent.
-
Step 2: Optimize the Dilution Method.
-
Crucial Tip: Add the this compound stock solution to the pre-warmed cell culture medium drop-wise while gently vortexing or swirling the medium. This gradual dilution can help prevent immediate precipitation.
-
Avoid adding the aqueous medium directly to the concentrated this compound stock.
-
-
Step 3: Control the Final Solvent Concentration.
-
The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, to prevent solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
-
-
Step 4: Consider Using a Surfactant (with caution).
-
In some cases, a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds.
-
Important: The use of surfactants should be carefully validated as they can have their own effects on cells. A surfactant-only control should be included in your experiments.
-
-
Step 5: Pre-complexation with a Carrier.
-
For particularly challenging solubility issues, consider using a carrier molecule like cyclodextrin to form an inclusion complex with this compound, which can enhance its aqueous solubility. This is an advanced technique and requires careful optimization.
-
Quantitative Data: this compound Solubility
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 25 mg/mL[7] | 58.59 mM | Ultrasonic agitation may be needed to fully dissolve.[7] |
| Ethanol | 90 mg/mL[8] | 210.9 mM | - |
| Methanol | 5-10 mg/mL[9] | 11.7 - 23.4 mM | - |
| Chloroform | Soluble | Not specified | - |
| Dichloromethane | Soluble[10] | Not specified | - |
| Ethyl Acetate | Soluble[10] | Not specified | - |
| Acetone | Soluble[10] | Not specified | - |
| Water | Insoluble[9] | - | - |
Molecular Weight of this compound: 426.72 g/mol [11]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
-
Materials:
-
This compound powder (purity >95%)
-
Anhydrous DMSO (cell culture grade)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
-
Procedure:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 4.27 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.
-
If the this compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes at room temperature.
-
Store the 10 mM this compound stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Treatment of Cells with this compound
This protocol provides a general procedure for treating adherent cells in a 6-well plate with this compound.
-
Materials:
-
Adherent cells seeded in a 6-well plate (at desired confluency)
-
Complete cell culture medium (pre-warmed to 37°C)
-
10 mM this compound stock solution in DMSO
-
Sterile microcentrifuge tubes
-
Micropipettes and sterile tips
-
-
Procedure:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Example for a 10 µM final concentration in 2 mL of medium:
-
In a sterile microcentrifuge tube, add 1998 µL of pre-warmed complete medium.
-
Add 2 µL of the 10 mM this compound stock solution to the medium.
-
Gently vortex the tube to mix.
-
-
-
Prepare a vehicle control by adding the same volume of DMSO to the complete medium as used for the highest this compound concentration (e.g., if the highest concentration uses 5 µL of stock in 2 mL, the vehicle control will have 5 µL of DMSO in 2 mL of medium). The final DMSO concentration should not exceed 0.5%.
-
Aspirate the old medium from the wells of the 6-well plate containing the cells.
-
Gently add 2 mL of the prepared this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Proceed with downstream assays (e.g., cell viability, apoptosis, western blotting).
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a suggested experimental workflow for studying its effects.
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for studying this compound.
Caption: Troubleshooting this compound precipitation.
References
- 1. Pharmacokinetics and cytotoxic study of this compound from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts | PLOS One [journals.plos.org]
- 6. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. abmole.com [abmole.com]
- 9. adipogen.com [adipogen.com]
- 10. This compound | CAS:514-47-6 | Manufacturer ChemFaces [chemfaces.com]
- 11. (+)-Euphol | C30H50O | CID 441678 - PubChem [pubchem.ncbi.nlm.nih.gov]
Euphol Bioavailability Enhancement: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with euphol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving this compound's bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high oral bioavailability for this compound?
A1: The main obstacle is this compound's poor stability in gastric and intestinal fluids, leading to degradation before it can be effectively absorbed.[1][2] It is a hydrophobic compound, which can also limit its dissolution in the aqueous environment of the gastrointestinal tract.
Q2: What is the baseline absolute oral bioavailability of this compound?
A2: In vivo pharmacokinetic studies have shown that the absolute bioavailability of this compound is approximately 46.01% after oral administration of a 48 mg/kg dose in an animal model.[1]
Q3: What are the most promising strategies to enhance this compound's bioavailability?
A3: Nanoformulation is a key strategy. Encapsulating this compound in nanocarriers like Poly(lactic-co-glycolic) acid (PLGA) nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions can protect it from degradation in the GI tract, improve its solubility, and enhance its absorption.[3]
Q4: How do nanoformulations improve the absorption of this compound?
A4: Nanoformulations can increase the surface area of the drug for dissolution, protect it from enzymatic degradation, and facilitate its transport across the intestinal epithelium. Some nanoparticle formulations can be taken up by M-cells in the Peyer's patches of the gut-associated lymphoid tissue (GALT), leading to lymphatic absorption, which bypasses the first-pass metabolism in the liver.
Q5: Are there any established in vivo effects of orally administered this compound nanoformulations?
A5: Yes. For instance, this compound-loaded PLGA nanoparticles administered orally to mice have demonstrated significant antinociceptive effects, indicating that the nanoencapsulation preserved the compound's activity and facilitated its absorption to produce a systemic effect.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound after oral gavage. | 1. Degradation in GI tract: this compound is unstable in acidic gastric and alkaline intestinal environments.[1][2]2. Poor dissolution: As a lipophilic compound, this compound may not dissolve efficiently in gastrointestinal fluids.3. First-pass metabolism: Significant metabolism in the liver after absorption can reduce systemic availability.[1] | 1. Utilize a nanoformulation: Encapsulate this compound in PLGA nanoparticles, solid lipid nanoparticles (SLNs), or a self-emulsifying drug delivery system (SEDDS) to protect it from degradation and enhance dissolution.2. Co-administration with absorption enhancers: While not specifically studied for this compound, general strategies include using permeation enhancers, though this requires careful toxicity assessment.3. Optimize the vehicle: For basic studies, a vehicle of DMSO, PEG300, and Tween 80 can be used to improve solubility. However, this may not offer protection from degradation. |
| Difficulty in preparing a stable this compound formulation for in vivo studies. | 1. Precipitation of this compound: this compound may precipitate out of simple aqueous solutions.2. Inconsistent nanoparticle characteristics: Batch-to-batch variability in nanoparticle size, polydispersity index (PDI), and encapsulation efficiency. | 1. Formulate as a nanoemulsion or SLN: These lipid-based systems are excellent for solubilizing hydrophobic compounds.2. Standardize nanoformulation protocol: Strictly control parameters like homogenization speed and time, temperature, and component concentrations. Refer to the detailed protocols below. |
| Unexpected in vivo toxicity or lack of efficacy. | 1. Toxicity of formulation excipients: Surfactants and solvents used in formulations can have their own toxic effects.2. Low bioavailability: The formulation may not be effectively enhancing absorption, leading to sub-therapeutic plasma concentrations.3. Incorrect dosing: The dose may be too low to elicit a therapeutic response or too high, causing toxicity. | 1. Conduct vehicle-only control studies: Administer the formulation without this compound to assess the toxicity of the excipients alone.2. Perform pharmacokinetic studies: Measure plasma concentrations of this compound over time to determine Cmax, Tmax, and AUC to confirm successful absorption.3. Dose-response studies: Test a range of doses to find the optimal therapeutic window. |
| Inconsistent results between different animal subjects. | 1. Variability in gavage technique: Incorrect oral gavage can lead to administration into the lungs or cause stress that affects GI motility and absorption.2. Physiological differences: Age, sex, and health status of the animals can influence drug metabolism and absorption. | 1. Ensure proper training in oral gavage techniques. Alternatively, consider voluntary oral administration methods.2. Use age- and sex-matched animals and ensure they are healthy and acclimated to the experimental conditions. |
Quantitative Data on this compound Bioavailability
Currently, direct comparative pharmacokinetic data (Cmax, Tmax, AUC) for this compound in an enhanced nanoformulation versus a conventional solution from the same study is limited in the published literature. The table below presents the available baseline data for this compound. Researchers are encouraged to perform their own pharmacokinetic comparisons to quantify the improvement offered by their specific formulations.
| Formulation | Animal Model | Dose & Route | Absolute Bioavailability (%) | Cmax | Tmax | AUC | Reference |
| This compound Solution | - | 48 mg/kg (Oral) | ~46.01% | Not Reported | Not Reported | Not Reported | [1] |
| This compound Solution | Animal | 11.7 mM (Intraperitoneal) | Not Applicable | 0.0763 µM | 0.5 h | Not Reported | [1] |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles (Solvent Evaporation Method)
This protocol is adapted from a study that successfully demonstrated the in vivo efficacy of orally administered this compound nanoparticles.[3]
Materials:
-
This compound
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound in dichloromethane (e.g., 6 mL). The amount of this compound can be varied to achieve the desired drug loading.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution while homogenizing at high speed (e.g., using a mechanical homogenizer).
-
Solvent Evaporation: Stir the resulting emulsion (magnetic stirring) for approximately 4 hours to allow the dichloromethane to evaporate completely, leading to the formation of this compound-loaded PLGA nanoparticles.
-
Nanoparticle Collection: The nanoparticle suspension can be purified by centrifugation to remove excess PVA and any unencapsulated this compound.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This is a general protocol for preparing SLNs with a lipophilic drug like this compound, which is suitable for scaling up.
Materials:
-
This compound
-
Solid Lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the desired amount of this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.[4]
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature. The lipid will recrystallize, forming solid lipid nanoparticles with this compound entrapped within the lipid matrix.
In Vivo Bioavailability Study in Rodents
This protocol outlines a general procedure for assessing the oral bioavailability of a this compound formulation.
Materials:
-
This compound formulation (e.g., this compound-loaded nanoparticles)
-
Control formulation (e.g., this compound in a simple vehicle)
-
Sprague-Dawley rats or BALB/c mice
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical equipment for this compound quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the animals overnight (with free access to water) before drug administration to minimize food effects on absorption.
-
Dosing:
-
Oral Group: Administer a single dose of the this compound formulation (and control formulation to a separate group) via oral gavage.
-
Intravenous (IV) Group: Administer a single, lower dose of this compound in a suitable IV vehicle (e.g., saline with a co-solvent) via the tail vein. This group is necessary to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., from the tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis.
-
Bioavailability Calculation:
-
Relative Bioavailability (%) = (AUC_oral_test / AUC_oral_control) * (Dose_control / Dose_test) * 100
-
Absolute Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Signaling Pathways and Experimental Workflows
This compound's Effect on TGF-β Signaling Pathway
Caption: this compound inhibits TGF-β signaling by promoting receptor segregation into lipid rafts.
This compound's Modulation of PI3K/AKT and MAPK/ERK Pathways in Cancer Cells
Caption: this compound modulates PI3K/AKT and MAPK/ERK pathways in cancer cells.
General Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for developing and evaluating this compound formulations with enhanced bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and cytotoxic study of this compound from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euphorbia tirucalli latex loaded polymer nanoparticles: Synthesis, characterization, in vitro release and in vivo antinociceptive action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Technical Support Center: Euphol Stability in DMSO Solution
This technical support center provides guidance on the long-term storage and stability of euphol in dimethyl sulfoxide (DMSO) solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general recommendation for storing this compound in DMSO?
Q2: Are there any known stability issues with triterpenoids like this compound in DMSO?
Some studies on other triterpenoids, like certain triterpene glycosides, have shown them to be relatively stable under specific storage conditions.[4] However, the stability of any compound is highly dependent on its specific chemical structure and the storage conditions. Factors such as the presence of water, exposure to light, and repeated freeze-thaw cycles can potentially affect the stability of this compound in DMSO.[1][2]
Q3: How can I determine the stability of my this compound-DMSO stock solution?
To definitively determine the stability of your this compound solution under your specific storage conditions, it is recommended to conduct a long-term stability study. This typically involves analyzing the concentration and purity of this compound in the DMSO solution at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Troubleshooting Guide
Issue: I am seeing a decrease in the expected biological activity of my this compound-DMSO stock solution over time.
-
Possible Cause 1: Degradation of this compound. this compound may have degraded during storage.
-
Solution: Perform an analytical check of your stock solution's concentration and purity using a method like HPLC-UV. If degradation is confirmed, prepare a fresh stock solution. For future use, ensure proper storage at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5]
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can lead to compound degradation and precipitation.[1][2]
-
Solution: Aliquot your stock solution into smaller volumes for single-use experiments. This prevents the need to thaw the entire stock for each experiment.
-
-
Possible Cause 3: Water Contamination. DMSO is hygroscopic and can absorb moisture from the air, which may accelerate the degradation of dissolved compounds.[1][2]
-
Solution: Use anhydrous DMSO to prepare your stock solutions. Store the DMSO and the prepared stock solutions in tightly sealed containers in a dry environment.
-
Issue: I observe precipitation in my this compound-DMSO stock solution after thawing.
-
Possible Cause: Poor Solubility or Supersaturation. The concentration of this compound may be too high for it to remain in solution at lower temperatures.
-
Solution: Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a slightly lower concentration. Ensure the solution is completely clear before use in experiments.
-
Quantitative Data Summary
While specific quantitative data for this compound stability in DMSO is not available, the following table summarizes general findings on the stability of various compounds stored in DMSO. This should be considered as general guidance.
| Storage Condition | Time Period | Observation | Citation |
| Room Temperature | 3 months | Approximately 92% of compounds remained stable. | [6] |
| Room Temperature | 6 months | Approximately 83% of compounds remained stable. | [6] |
| Room Temperature | 1 year | Approximately 52% of compounds remained stable. | [6] |
| 40°C (Accelerated Study) | 15 weeks | Most compounds were found to be stable. Water was a more significant factor in degradation than oxygen. | [1][2] |
| -15°C (with Freeze-Thaw Cycles) | 11 cycles | No significant loss of compound was observed. | [2][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound into the tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming (to room temperature) may be applied if necessary.
-
For long-term storage, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Long-Term Stability Assessment of this compound in DMSO by HPLC-UV
-
Objective: To determine the stability of this compound in a DMSO solution over an extended period under different storage conditions.
-
Materials and Equipment:
-
Prepared this compound-DMSO stock solution (from Protocol 1)
-
HPLC system with a UV detector
-
C8 or C18 HPLC column (e.g., ZORBAX Eclipse XDB-C8, 150 mm x 4.6 mm, 5 µm)[7]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Incubators/freezers for storage at different temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C)
-
-
Procedure:
-
Time Point Zero (T0) Analysis:
-
Immediately after preparing the this compound stock solution, perform an initial HPLC analysis to determine the initial concentration and purity. This will serve as the baseline.
-
Inject a known volume of a diluted sample onto the HPLC system.
-
An example of HPLC conditions:
-
Record the peak area and retention time of this compound.
-
-
Sample Storage:
-
Distribute the aliquots of the this compound stock solution to the different storage conditions (e.g., Room Temperature, 4°C, -20°C, -80°C). Protect all samples from light.
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 9, and 12 months), retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature and vortex gently to ensure homogeneity.
-
Perform HPLC analysis on each sample using the same method as for the T0 analysis.
-
Record the peak area of this compound and look for the appearance of any new peaks that might indicate degradation products.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
-
% Remaining = (Peak Area at T_x / Peak Area at T_0) * 100
-
-
Plot the % remaining this compound against time for each storage condition.
-
A significant decrease in the main this compound peak area and the appearance of new peaks are indicative of degradation.
-
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: Factors influencing this compound stability in DMSO.
Caption: Troubleshooting common this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability Evaluation of Selected Polyphenols and Triterpene Glycosides in Black Cohosh - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RP-HPLC determination of this compound in Radix Euphorbiae Pekinensis: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Optimizing Euphol Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with euphol in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro assays?
A1: Based on published data, a sensible starting point for this compound concentration in cytotoxic assays is between 1 µM and 50 µM.[1][2][3] The IC50 values for this compound vary significantly depending on the cell line, ranging from 1.41 µM to 38.89 µM.[1][2][3] For initial screening, a broad range (e.g., 1, 5, 10, 25, 50 µM) is recommended to determine the sensitivity of your specific cell line.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is a lipophilic compound and should be dissolved in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent.[1] Prepare a stock solution of at least 10 mM in DMSO. Store the stock solution at -20°C for long-term stability.
Q3: I'm observing precipitation of this compound in my cell culture media. What can I do?
A3: Precipitation is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 1%, as higher concentrations can be toxic to cells.[1] A final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
-
Serial Dilutions: When preparing your working concentrations, perform serial dilutions of your this compound stock solution in cell culture medium. Add the this compound stock to the medium and vortex or pipette vigorously to ensure it is well-dispersed before adding to the cells.
-
Pre-warming Medium: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Solubility Enhancers: If precipitation persists, consider the use of solubility enhancers such as Pluronic F-68 or bovine serum albumin (BSA) in your culture medium, though their effects on your specific assay should be validated.
Q4: What are some common assays used to evaluate the in vitro effects of this compound?
A4: Several standard in vitro assays can be used to assess the biological activity of this compound. These include:
-
Cytotoxicity/Viability Assays: MTS and MTT assays are commonly used to measure the effect of this compound on cell viability.[1][4]
-
Proliferation Assays: BrdU incorporation assays can determine the impact of this compound on DNA synthesis and cell proliferation.[1][3]
-
Cell Motility Assays: Wound healing or scratch assays are used to assess the effect of this compound on cell migration.[3]
-
Colony Formation Assays: This assay evaluates the ability of single cells to grow into colonies and is a measure of long-term cell survival and clonogenicity following this compound treatment.[3]
Q5: Which signaling pathways are known to be modulated by this compound?
A5: this compound has been shown to modulate several key signaling pathways involved in cancer progression:
-
MAP Kinase/ERK1/2 Pathway: this compound has been reported to induce apoptosis in gastric cancer cells through the activation of the ERK1/2 signaling pathway.[4][5] In other cancer cell types like glioblastoma, it may lead to long-term activation of this pathway.[6]
-
PI3K/AKT Pathway: In some cancer cells, this compound has been observed to have an effect on the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[6]
-
TGF-β Signaling: this compound can suppress TGF-β signaling by inducing the movement of TGF-β receptors into lipid-raft microdomains, leading to their degradation.[4]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Uneven dissolution of this compound in the culture medium.
-
Troubleshooting Steps:
-
Ensure the this compound stock solution is completely dissolved in DMSO before further dilution.
-
When preparing working solutions, add the this compound stock to the medium and mix thoroughly by vortexing or repeated pipetting immediately before adding to the cell culture plates.
-
Plate cells at a consistent density across all wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.
-
Issue 2: No Observable Effect of this compound at Expected Concentrations
-
Possible Cause:
-
The specific cell line being used is resistant to this compound.
-
The this compound concentration is too low.
-
Degradation of the this compound stock solution.
-
-
Troubleshooting Steps:
-
Test a wider and higher range of this compound concentrations (e.g., up to 100 µM).
-
Verify the activity of your this compound stock on a sensitive cell line, if available, to confirm its potency.
-
Prepare a fresh stock solution of this compound from powder.
-
Increase the incubation time of the assay. Cytotoxic effects can be time-dependent.[7][8]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Tumor Type | Cell Line | Mean IC50 (µM) |
| Pancreatic Carcinoma | Mia-PaCa-2 | 8.46[3] |
| Pancreatic Carcinoma | PANC-1 | 21.47[3] |
| Esophageal Squamous Cell | SCC25 | 6.65[3] |
| Colon Cancer | SW480 | 5.79[3] |
| Colon Cancer | HCT15 | 5.47[3] |
| Breast Cancer | MDA-MB-231 | 9.08[3] |
| Breast Cancer | BT20 | 8.96[3] |
| Breast Cancer | T47D | 38.89[3] |
| Glioblastoma | U87-MG | 28.24[7] |
| Glioblastoma | U251 | 23.32[7] |
| Glioblastoma | GAMG | 8.473[7] |
| Prostate Cancer | PC-3 | Not explicitly stated, but showed high sensitivity |
| Melanoma | SK-MEL-28 | 1.41[1] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density and incubation time.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well flat-bottom plate and incubate overnight for cell attachment.[1]
-
Serum Starvation (Optional): For some assays, like proliferation, it may be necessary to synchronize cells by serum starvation for 24 hours in a medium containing 0.5% FBS.[1][3]
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 1%.[1] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[3]
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to confluency.
-
Scratch Creation: Create a "wound" or "scratch" in the confluent cell monolayer using a sterile pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
This compound Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48, 72 hours) using a microscope.[3]
-
Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.[3]
Visualizations
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effect of this compound from <i>Euphorbia tirucalli</i> on a large panel of human cancer cell lines. - ASCO [asco.org]
- 8. ascopubs.org [ascopubs.org]
Technical Support Center: Troubleshooting Euphol Precipitation in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with euphol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A1: this compound is a highly lipophilic tetracyclic triterpene alcohol, which means it has very low solubility in water. Its high LogP value (a measure of lipophilicity) indicates a strong preference for non-polar environments over aqueous ones. When a concentrated this compound stock solution, typically prepared in a water-miscible organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous solution, the this compound molecules are forced out of the solution as they are unable to form favorable interactions with water molecules, leading to precipitation.
Q2: What is the recommended method for preparing a this compound stock solution?
A2: Based on numerous research protocols, the standard method for preparing a this compound stock solution is to dissolve it in 100% DMSO.[1] A commonly reported concentration for the stock solution is 25 mg/mL, which may require sonication to fully dissolve.[2] It is crucial to ensure the this compound is completely dissolved in the organic solvent before any subsequent dilution.
Q3: What is the maximum concentration of this compound I can use in my aqueous solution without precipitation?
A3: The maximum achievable concentration of this compound in an aqueous solution without precipitation is very low and depends on several factors, including the final concentration of any co-solvents (like DMSO), the composition of the aqueous medium (e.g., presence of proteins or other macromolecules), temperature, and pH. While a precise universal maximum concentration in purely aqueous solutions is not well-documented due to its poor solubility, experimental protocols often use final this compound concentrations in the micromolar range (e.g., 1.41–38.89 µM) in cell culture media containing a low percentage of DMSO.[3][4]
Q4: Can I use solvents other than DMSO to prepare my this compound stock solution?
A4: Yes, other water-miscible organic solvents such as ethanol or methanol can also be used to dissolve this compound. However, DMSO is the most commonly reported solvent in the literature for cell-based assays due to its high solubilizing power for lipophilic compounds and its relatively low toxicity to cells at low concentrations (typically <0.5% v/v). The choice of solvent should be guided by the specific requirements of your experiment and the tolerance of your system to that solvent.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.
Issue 1: Immediate Precipitation Upon Dilution
Cause: The aqueous solution cannot accommodate the high concentration of this compound being introduced. This is often due to "shock" precipitation where the rapid change in solvent polarity causes the this compound to crash out of solution.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Stepwise Dilution: Instead of a single large dilution, add the this compound stock solution to the aqueous medium in smaller increments while continuously vortexing or stirring. This allows for a more gradual change in solvent polarity.
-
Increase the Co-solvent Concentration: While keeping the final co-solvent (e.g., DMSO) concentration as low as possible is ideal for biological experiments, slightly increasing it (e.g., from 0.1% to 0.5%) may be necessary to maintain this compound solubility. Always include a vehicle control with the same final co-solvent concentration in your experiments.
-
Pre-warm the Aqueous Medium: Gently warming the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Issue 2: Precipitation Over Time (Delayed Precipitation)
Cause: The this compound solution is initially supersaturated and thermodynamically unstable, leading to precipitation as the molecules aggregate over time. This can be influenced by temperature changes, pH shifts, or interactions with components of the medium.
Solutions:
-
Prepare Fresh Solutions: Prepare your final aqueous this compound solutions immediately before use. Avoid storing diluted this compound solutions for extended periods.
-
Maintain Constant Temperature: Store and handle your solutions at a consistent temperature. Temperature fluctuations, such as moving solutions between a warm incubator and a cooler biosafety cabinet, can promote precipitation.
-
pH Control: Ensure the pH of your aqueous solution is stable and appropriate for your experiment, as pH changes can affect the solubility of compounds.
-
Incorporate Solubilizing Agents: Consider the use of formulation strategies to enhance the solubility of this compound.
Advanced Formulation Strategies for Enhancing this compound Solubility
For applications requiring higher concentrations of this compound or for in vivo studies, advanced formulation strategies may be necessary.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming an inclusion complex that is more water-soluble.[5][6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[9]
-
Lipid-Based Formulations: Encapsulating this compound within lipid-based carriers such as liposomes or nanoemulsions can significantly improve its aqueous dispersibility and bioavailability.[10][11][12][13] Liposomes are vesicles composed of a lipid bilayer that can enclose hydrophobic drugs.[14]
-
Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solutions, with a hydrophobic core that can solubilize this compound and a hydrophilic shell that interfaces with the aqueous environment.
The selection of a suitable formulation strategy will depend on the specific experimental requirements, including the desired concentration, route of administration (for in vivo studies), and potential for excipient-related toxicity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O | [15] |
| Molecular Weight | 426.7 g/mol | [15][16] |
| LogP (octanol-water partition coefficient) | ~8.9 - 11.0 | [16] |
| Melting Point | 116 °C | [16] |
| Solubility in DMSO | 25 mg/mL (may require sonication) | [2] |
| Appearance | White amorphous solid |
Table 2: Reported Experimental Concentrations of this compound
| Cell Line | IC₅₀ (µM) | Experimental Concentration Range | Solvent System | Reference |
| Pancreatic Carcinoma | 6.84 | Not specified | DMSO/Cell Culture Medium | [3] |
| Esophageal Squamous Cell | 11.08 | Not specified | DMSO/Cell Culture Medium | [3] |
| T47D (Breast Cancer) | 38.89 | 15 µM (for GI assay) | DMSO/Cell Culture Medium | [1][3] |
| Glioblastoma (U87 MG) | Not specified | 0-125 µg/mL | DMSO/Cell Culture Medium | [2] |
| Gastric Cancer (CS12) | Not specified | 2-60 µg/mL | DMSO/Cell Culture Medium | [2] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Working Solution for In Vitro Assays
-
Prepare a 25 mg/mL Stock Solution in DMSO:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a concentration of 25 mg/mL.
-
Vortex thoroughly. If necessary, sonicate the solution in a water bath until the this compound is completely dissolved.[2]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Dilute the 25 mg/mL stock solution in 100% DMSO to a more manageable intermediate concentration (e.g., 1 mg/mL). This can make the final dilution into aqueous media more accurate.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Calculate the volume of the this compound stock or intermediate solution needed to achieve the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5% v/v).
-
Add the this compound solution dropwise to the pre-warmed medium while vortexing or gently swirling to ensure rapid and even dispersion.
-
Visually inspect the solution for any signs of precipitation.
-
Use the final working solution immediately.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the aqueous medium as was used to prepare the this compound working solution.
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: this compound's modulation of the ERK1/2-mediated apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemicaljournals.com [chemicaljournals.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. future4200.com [future4200.com]
- 12. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. plantaanalytica.com [plantaanalytica.com]
- 16. (+)-Euphol | C30H50O | CID 441678 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Euphol Isolation and Purification
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the challenges of isolating and purifying euphol from plant latex.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating this compound from latex?
A1: The main challenges stem from the complex nature of latex itself. Latex is a rich emulsion containing numerous compounds, including other triterpenes (like tirucallol), diterpene esters, proteins, and rubber particles.[1][2][3] Key difficulties include:
-
Complex Matrix: Separating this compound from structurally similar isomers and other secondary metabolites.[2]
-
Low Concentration: The concentration of this compound can vary significantly depending on the plant species, season, and collection method.[4]
-
Compound Stability: this compound can be unstable in certain conditions, such as acidic environments (gastric fluid), which can affect yield and bioactivity during processing.[5]
-
Physical Properties: The sticky and resinous nature of crude latex extracts can complicate handling and chromatographic separation.[1]
Q2: Which plant families are common sources of this compound?
A2: this compound is a widely occurring tetracyclic triterpenoid found in various plants. The most prominent family is Euphorbiaceae , with species like Euphorbia tirucalli and Euphorbia antiquorum being common sources.[6] It is also found in the families Clusiaceae, Cucurbitaceae, and Theaceae.
Q3: My this compound yield is consistently low. What are the likely causes?
A3: Low yield can be attributed to several factors throughout the workflow:
-
Inefficient Extraction: The choice of solvent is critical. A solvent system that does not efficiently solubilize this compound will result in poor initial recovery.[7]
-
Degradation: this compound may degrade if exposed to harsh pH conditions or prolonged high temperatures during solvent evaporation.[5]
-
Loss During Purification: Significant amounts of the compound can be lost during multi-step chromatographic purifications, especially if fractions are not carefully collected and analyzed.
-
Suboptimal Collection: The concentration of metabolites in latex can be influenced by seasonal variations; for instance, some studies suggest collection in autumn for better yield.[4]
Q4: How can I distinguish this compound from its common isomer, tirucallol?
A4: this compound and tirucallol are stereoisomers and often co-exist in latex, making their separation a significant challenge.[2] While they can be difficult to resolve on standard silica gel chromatography, their identity can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy can definitively distinguish between the two based on subtle differences in chemical shifts.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): These isomers may show slightly different retention times and fragmentation patterns that aid in their identification.[2]
-
High-Performance Liquid Chromatography (HPLC): A well-optimized HPLC method, potentially using a C18 column with a specific mobile phase, can achieve separation.
Q5: Is this compound stable for long-term storage?
A5: While this compound is relatively stable once purified, its stability in solution or as a crude extract can be a concern. In vitro evaluations have shown it is not highly stable in simulated gastric and intestinal fluids.[5] For long-term storage, it is best to keep the purified compound as a solid or powder at low temperatures (e.g., -20°C) in a dark, dry environment to prevent degradation.
Troubleshooting Guide
This section addresses specific problems encountered during the experimental workflow.
Stage 1: Latex Collection & Extraction
Q: During liquid-liquid extraction with an organic solvent, a persistent emulsion has formed. How can I resolve this? A: Emulsion formation is common due to the presence of proteins and other surfactants in latex.
-
Solution 1 (Centrifugation): Centrifuge the mixture at a moderate speed. This can often break the emulsion by physically separating the layers.
-
Solution 2 (Brine Wash): Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help force the organic compounds out, breaking the emulsion.
-
Solution 3 (Change pH): Carefully adjust the pH of the aqueous layer away from the isoelectric point of the interfering proteins.
Q: My crude extract after solvent evaporation is a very sticky, unmanageable resin. What can I do? A: This is typical due to the presence of rubber and other polymeric materials.
-
Solution 1 (Trituration): Triturate the sticky residue with a non-polar solvent like n-hexane. This compound has some solubility in hexane, but many of the stickier, more complex polymers do not. This process can help "wash" the target compound away from the interfering substances.
-
Solution 2 (Precipitation): Dissolve the crude extract in a suitable solvent (e.g., ethyl acetate) and then add a non-solvent (e.g., acetonitrile or methanol) to precipitate out the less soluble, resinous materials, leaving this compound in the solution.[1][8]
Stage 2: Chromatographic Purification
Q: I am not getting good separation of my target compound using silica gel column chromatography. What adjustments can I make? A: Poor separation is a common issue.
-
Solution 1 (Optimize Solvent System): The polarity of the mobile phase is crucial. If separation is poor, try using a shallower gradient (i.e., increase the percentage of the more polar solvent more slowly). Systems like n-hexane-ethyl acetate are common.
-
Solution 2 (Check Column Loading): Overloading the column with too much crude extract is a primary cause of poor resolution. Reduce the amount of sample loaded relative to the amount of silica gel.
-
Solution 3 (Use Argentation Chromatography): For separating compounds with differing degrees of unsaturation, such as triterpenes, argentation (silver nitrate-impregnated silica) thin-layer or column chromatography can be highly effective. The silver ions interact differently with double bonds, enhancing separation.
Q: My HPLC analysis shows peak tailing or fronting. What is the cause? [9][10] A: Asymmetric peaks in HPLC can be caused by several factors:
-
Peak Tailing (a long tail after the peak):
-
Cause: Strong interactions between the analyte and active sites on the column packing, or column overloading.
-
Troubleshooting: Reduce sample concentration. Add a competitor (e.g., a small amount of acid or base) to the mobile phase to block active sites. Ensure the mobile phase pH is appropriate for your analyte.
-
-
Peak Fronting (a sloping front before the peak):
-
Cause: Often due to low column temperature or sample solvent being much stronger than the mobile phase.
-
Troubleshooting: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Increase the column temperature slightly (e.g., to 30-40°C) to improve peak shape.[9]
-
Quantitative Data Summary
Table 1: Comparison of Extraction Solvents for this compound
| Solvent/Solvent System | Plant Source (Part) | Efficacy & Notes | Reference |
| Hot n-hexane | Tripetalum cymosum (Leaves/Bark) | Effective for exhaustive extraction of powdered material. | |
| Ethyl acetate:ethanol (4:1, v/v) | Euphorbia tirucalli (Leaf) | Determined to be the most effective solvent in a comparative study optimizing ultrasound-assisted extraction. | [7] |
| Diethyl ether, Ethyl acetate | Euphorbia antiquorum (Latex) | Sequential extraction showed this compound present in the ethyl acetate fraction. | |
| Dichloromethane:methanol (3:1) | Euphorbia tirucalli (Latex) | Used for direct collection of latex to create a crude extract for analysis. | [2] |
Table 2: Example Chromatographic Conditions for this compound Purification
| Technique | Stationary Phase | Mobile Phase / Gradient | Purpose | Reference |
| Column Chromatography (CC) | Silica Gel | n-hexane with increasing gradient of Ethyl Acetate (e.g., 3-5%) | Initial fractionation of crude extract. | |
| Argentation TLC | Silica Gel impregnated with AgNO3 | Varies (e.g., n-hexane/acetone) | Separation of triterpene acetates with different unsaturation levels. | |
| High-Performance Liquid Chromatography (HPLC) | Silica Gel | 6.25% Ethyl Acetate in n-hexane | Fine purification of fractions from CC. | |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Methanol/Water mixtures | Analysis and purification of semi-pure this compound. | |
| High-Performance Thin-Layer Chromatography (HPTLC) | Silica Gel | n-hexane:ethyl acetate (9:3 v/v) | Quantification of euphadienol (related compound). | [4] |
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound from Latex
-
Latex Collection: Collect fresh latex directly into a solvent to prevent coagulation and degradation. A common choice is a mixture of dichloromethane and methanol (e.g., 3:1 v/v) or ethyl acetate.[1][2]
-
Filtration: Filter the latex/solvent mixture through filter paper or glass wool to remove insoluble materials like rubber and plant debris.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.
-
Crude Extract Pre-processing:
-
Weigh the resulting crude extract.
-
To remove highly non-polar compounds, triturate the extract with cold n-hexane. Filter and collect the hexane-soluble portion, which will contain this compound.
-
Evaporate the hexane to yield a semi-purified extract ready for chromatography.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column with silica gel (e.g., 70-230 mesh) using a slurry packing method with a non-polar solvent like n-hexane.
-
Sample Loading: Dissolve a known amount of the semi-purified extract in a minimal volume of the initial mobile phase (e.g., n-hexane or dichloromethane). Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the polarity by slowly adding a more polar solvent like ethyl acetate or acetone (gradient elution). For example, start with n-hexane, then move to 1% EtOAc in hexane, 2% EtOAc, and so on.
-
Fraction Collection: Collect eluting solvent in small, equal-volume fractions (e.g., 10-20 mL).
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain this compound. Pool the fractions that show a pure spot corresponding to a this compound standard.
-
Concentration: Evaporate the solvent from the pooled fractions to obtain purified this compound.
Visualizations
Caption: General experimental workflow for the isolation and purification of this compound from latex.
Caption: Troubleshooting flowchart for poor separation in column chromatography.
Caption: Logical relationship between analytical methods used in this compound research.
References
- 1. Chemical Components of the Dried Latex of Euphorbia resinifera Berg and Its Medicinal Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods to access the chemical composition of an Euphorbia tirucalli anticancer latex from traditional Brazilian medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and cytotoxic study of this compound from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Euphorbia species latex: A comprehensive review on phytochemistry and biological activities [frontiersin.org]
- 7. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 8. mdpi.com [mdpi.com]
- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 10. m.youtube.com [m.youtube.com]
euphol degradation in acidic or basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of euphol under acidic and basic conditions. The information is intended to assist researchers in designing and troubleshooting experiments involving this tetracyclic triterpene alcohol.
Frequently Asked Questions (FAQs)
Q1: Is this compound susceptible to degradation in acidic and basic solutions?
Yes, this compound is known to be unstable in both acidic and basic environments. In vitro studies have shown that this compound is not highly stable in simulated gastric and intestinal fluids, which correspond to acidic and neutral-to-basic conditions, respectively[1].
Q2: What is the primary degradation pathway for this compound under acidic conditions?
Under acidic conditions, this compound is prone to carbocation-mediated skeletal rearrangements. The most likely degradation pathway involves a series of Wagner-Meerwein rearrangements[2]. This can lead to the isomerization of this compound into other triterpenoid structures. The euphane skeleton of this compound is known to undergo such acid-catalyzed rearrangements[3].
Q3: What are the expected degradation products of this compound in an acidic medium?
While specific degradation products from simple acidic treatment are not extensively documented in the literature, based on established triterpenoid chemistry, acid catalysis is expected to induce isomerization. A likely product is tirucallol, the C20 epimer of this compound. Other potential products could arise from further rearrangements of the carbocation intermediates, leading to a mixture of isomeric triterpenes.
Q4: What happens to this compound under basic conditions?
Information on the degradation of this compound in basic solutions is less prevalent in the scientific literature. However, one study noted its instability in simulated intestinal fluid[1]. While the specific degradation pathway is not well-defined, triterpenoid alcohols can be susceptible to epimerization at adjacent chiral centers under basic conditions, although this is less common for the C3 hydroxyl group in this compound. It is also possible that basic conditions could catalyze other, less common rearrangements or reactions if other reactive functional groups are present in the experimental system.
Q5: How can I monitor the degradation of this compound in my experiments?
The degradation of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (MS)[1]. An LC-MS method is particularly useful for identifying and characterizing the degradation products formed[4].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram after sample storage in acidic buffer. | Acid-catalyzed degradation of this compound. | Neutralize the sample with a suitable base (e.g., ammonium hydroxide) immediately after the incubation period and before analysis. Analyze the sample as soon as possible. Characterize the new peaks using LC-MS/MS to confirm if they are isomers or other degradation products. |
| Loss of this compound concentration in samples with slightly acidic pH. | This compound is highly sensitive to acid. Even mildly acidic conditions can initiate degradation over time. | Ensure all buffers and solvents used for sample preparation and storage are neutral or slightly basic, unless the study specifically aims to investigate acidic degradation. Use pH 7.4 phosphate buffer for formulations where stability is desired. |
| Difficulty in dissolving this compound for stability studies. | This compound is a highly lipophilic molecule with poor aqueous solubility. | Prepare a stock solution of this compound in an appropriate organic solvent such as ethanol, methanol, or dimethyl sulfoxide (DMSO). For aqueous stability studies, the final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid influencing the reaction. |
| Variable or inconsistent degradation rates. | Temperature fluctuations, exposure to light, or presence of trace metal ions. | Conduct stability studies in a temperature-controlled environment (e.g., incubator or water bath). Protect samples from light by using amber vials or covering them with aluminum foil. Use high-purity water and reagents to minimize catalytic effects of metal ions. |
| No significant degradation observed under mild basic conditions. | The degradation rate under basic conditions may be very slow at room temperature. | To accelerate degradation for the purpose of identifying potential degradation products (forced degradation), consider increasing the temperature (e.g., 40-60°C) or using a stronger base, while being mindful that this may not reflect real-world storage conditions. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify the degradation products of this compound and to develop a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound (high purity)
-
Methanol (HPLC grade)
-
Ethanol (ACS grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Phosphate buffer (pH 7.4)
-
High-purity water
-
Ammonium hydroxide and formic acid (for pH adjustment of mobile phase)
2. Equipment:
-
HPLC or UHPLC system with UV and/or MS detector
-
C18 analytical column
-
pH meter
-
Temperature-controlled incubator or water bath
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
4. Forced Degradation Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Control Sample:
-
Prepare a control sample by diluting the this compound stock solution with the mobile phase to the same final concentration as the stressed samples.
-
5. HPLC-UV/MS Analysis:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid for better peak shape) can be used. A typical starting point is 80:20 methanol:water, ramping up to 100% methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As this compound lacks a strong chromophore, a low UV wavelength (e.g., 210 nm) may be used, but MS detection is preferred for sensitivity and specificity.
-
MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor for the parent ion of this compound and potential degradation products.
6. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation of this compound.
-
Identify the retention times of the degradation products.
-
If using MS, analyze the mass spectra of the degradation products to propose their structures.
Quantitative Data Summary
Currently, there is a lack of specific published quantitative data on the degradation kinetics of this compound under defined acidic and basic conditions. The following table is a template that researchers can use to summarize their own experimental findings from studies like the one described above.
| Condition | pH | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradation Products (Retention Time) |
| Acidic | 2 | 60 | 2 | ||
| 8 | |||||
| 24 | |||||
| Basic | 12 | 60 | 2 | ||
| 8 | |||||
| 24 | |||||
| Neutral | 7.4 | 60 | 24 |
Visualizations
Logical Workflow for a this compound Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
Proposed Acid-Catalyzed Degradation Pathway of this compound
Caption: A plausible acid-catalyzed rearrangement of this compound to tirucallol.
References
- 1. Pharmacokinetics and cytotoxic study of this compound from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ultrasound-Assisted Euphol Extraction
Welcome to the technical support center for the optimization of ultrasound-assisted euphol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during the extraction process. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for ultrasound-assisted extraction of this compound?
A1: A mixture of ethyl acetate and ethanol (4:1, v/v) has been identified as the most effective solvent system for the extraction of this compound from plant materials such as Euphorbia tirucalli.[1][2]
Q2: What are the general effects of ultrasonic parameters on this compound extraction efficiency?
A2: Generally, ultrasonic temperature and extraction time have a positive impact on the extraction efficiency of this compound, meaning that an increase in these parameters, up to an optimal point, will increase the yield.[1][2] Conversely, excessively high ultrasonic power can have a negative effect on extraction efficiency, potentially leading to the degradation of the target compound.[1][2]
Q3: Can ultrasound-assisted extraction be scaled up for industrial applications?
A3: Yes, ultrasound-assisted extraction is considered a scalable technique. The optimized conditions developed at the laboratory scale can be applied to larger-scale extraction for the potential utilization of this compound in the pharmaceutical industry.[1][2]
Q4: Beyond this compound, what other compounds can be co-extracted using these methods?
A4: The optimized ultrasound-assisted extraction process for this compound can also co-extract other bioactive compounds, such as phenolic compounds, which contribute to the antioxidant capacity of the extract.[1][2]
Troubleshooting Guide
Issue 1: Low this compound Yield
-
Possible Cause: Sub-optimal extraction parameters.
-
Troubleshooting Steps:
-
Verify Solvent System: Ensure you are using the recommended ethyl acetate:ethanol (4:1, v/v) solvent system.[1][2]
-
Adjust Temperature and Time: Incrementally increase the ultrasonic temperature towards 60°C and the extraction time towards 75 minutes, as these have been shown to positively impact yield.[1][2]
-
Optimize Ultrasonic Power: High ultrasonic power can degrade this compound. If you are using a high-power setting, try reducing it to around 60% (approximately 150 W) as this has been identified as optimal.[1][2]
-
Check Solvent-to-Sample Ratio: An improper ratio can lead to inefficient extraction. The optimal ratio has been reported to be 100:32 mL/g (solvent to fresh sample).[1][2]
-
Issue 2: Inconsistent Results Between Batches
-
Possible Cause: Variability in sample preparation or inconsistent application of ultrasonic energy.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the plant material is consistently prepared for each batch. This includes uniform particle size, which can be achieved through consistent grinding or particulation methods.[3][4]
-
Ensure Proper Immersion in Ultrasonic Bath: The extraction vessel should be consistently placed and fully immersed in the ultrasonic bath to ensure uniform energy distribution.[5]
-
Monitor Temperature: Use a calibrated thermometer to monitor the temperature of the ultrasonic bath throughout the extraction process to ensure it remains at the setpoint.
-
Calibrate Equipment: Regularly calibrate your ultrasonic bath and other equipment to ensure accurate and reproducible performance.
-
Issue 3: Potential Degradation of this compound
-
Possible Cause: Excessive temperature or ultrasonic power.
-
Troubleshooting Steps:
-
Reduce Ultrasonic Power: As high power can have a negative impact, reduce the power setting. A setting of 60% (150 W) has been found to be optimal.[1][2]
-
Control Temperature: While higher temperatures can increase extraction, excessive heat can lead to degradation. Do not exceed the optimal temperature of 60°C.[1][2] For other phenolic compounds, temperatures above 55°C have been shown to decrease yield.[6]
-
Limit Extraction Time: While longer times can be beneficial, excessively long extraction times may expose the this compound to prolonged stress. Adhere to the optimized time of 75 minutes.[1][2]
-
Experimental Protocols & Data
Optimized Parameters for Ultrasound-Assisted this compound Extraction
The following table summarizes the optimal conditions for the ultrasound-assisted extraction of this compound from Euphorbia tirucalli.
| Parameter | Optimal Value | Reference |
| Solvent | Ethyl acetate:Ethanol (4:1, v/v) | [1][2] |
| Solvent-to-Sample Ratio | 100:32 mL/g (fresh weight) | [1][2] |
| Ultrasonic Temperature | 60°C | [1][2] |
| Ultrasonic Time | 75 minutes | [1][2] |
| Ultrasonic Power | 60% (150 W) | [1][2] |
| Expected this compound Yield | ~4.06 mg/g (fresh weight) | [1][2] |
General Experimental Protocol for Ultrasound-Assisted this compound Extraction
This protocol is based on the optimized parameters for extracting this compound from Euphorbia tirucalli.
-
Sample Preparation:
-
Collect fresh plant material (e.g., E. tirucalli leaves).
-
To prevent degradation of target compounds, immediately store the collected material at -20°C.[4]
-
Prior to extraction, immerse the frozen plant material in liquid nitrogen and particulated using a commercial blender to achieve a uniform, small particle size.[4]
-
-
Extraction Procedure:
-
Weigh a precise amount of the fresh, ground plant material.
-
Add the solvent mixture (ethyl acetate:ethanol 4:1, v/v) at a solvent-to-sample ratio of 100:32 mL/g.[1][2]
-
Place the extraction vessel into an ultrasonic bath.
-
Set the ultrasonic bath to the following optimized conditions:
-
Ensure the extraction chamber is completely immersed in the water bath.[5]
-
-
Post-Extraction Processing:
-
After the extraction is complete, filter the extract to remove solid plant material. A 0.45 μm cellulose syringe filter is suitable for this purpose.[5]
-
The resulting filtrate, containing this compound, can then be used for quantitative analysis or further purification steps.
-
Visualizations
Experimental Workflow for Ultrasound-Assisted this compound Extraction
References
- 1. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 2. Optimization of ultrasound-assisted extraction conditions for this compound from the medicinal plant, Euphorbia tirucalli, using response surface methodology [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation of Ultrasound-Assisted Extraction Conditions for Phenolic Content and Antioxidant Capacity from Euphorbia tirucalli Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Euphol Formulation Strategies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of euphol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a tetracyclic triterpene alcohol, a major constituent found in the sap of plants from the Euphorbia genus.[1][2] Its chemical structure makes it highly lipophilic and hydrophobic, resulting in poor aqueous solubility.[3] This low solubility is a significant barrier to its oral bioavailability, as dissolution is often the rate-limiting step for absorption in the gastrointestinal tract.[4] Furthermore, studies have indicated that this compound is unstable in simulated gastric and intestinal fluids, which further complicates its oral delivery.[5]
Q2: What are the primary formulation strategies to enhance this compound's solubility?
A2: The main strategies focus on increasing the surface area of the drug, presenting it in a pre-dissolved state, or modifying its immediate microenvironment. Key approaches include:
-
Nanoparticle Formulations: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which can enhance the dissolution rate.[6][7]
-
Lipid-Based Formulations (e.g., SEDDS): Formulating this compound in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) allows the drug to be presented in a solubilized form in vivo.[4][8]
-
Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, preventing crystallization and improving wettability and dissolution.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form an inclusion complex with a hydrophilic exterior, thereby increasing its apparent water solubility.[3][9][10]
Q3: How do I select the most appropriate formulation strategy for my experiment?
A3: The choice depends on several factors including the desired drug loading, the target route of administration, stability requirements, and available manufacturing equipment. A logical approach involves screening this compound's solubility in various oils, surfactants, and polymers to identify potential excipients for lipid-based systems or solid dispersions. The diagram below illustrates a general decision-making workflow.
Caption: Workflow for selecting a suitable this compound formulation strategy.
Troubleshooting Guides
Nanoparticle Formulations
Q: My this compound-loaded nanoparticles show wide size distribution and aggregation. What could be the cause?
A: This is a common issue often related to the homogenization process or stabilizer concentration.
-
Insufficient Energy Input: The energy during homogenization (either sonication or high-shear mixing) may not be adequate to produce uniformly small droplets. Try increasing the homogenization time or intensity.
-
Inadequate Stabilizer: The concentration of the stabilizer (e.g., polyvinyl alcohol - PVA) may be too low to effectively cover the surface of the newly formed nanoparticles, leading to aggregation.[7] Increase the PVA concentration in the aqueous phase.
-
High Drug Loading: Excessively high this compound concentration can lead to drug crystallization on the nanoparticle surface or unstable particles. Try reducing the initial this compound amount.
Q: The encapsulation efficiency (EE%) of this compound in my PLGA nanoparticles is lower than expected (<70%). How can I improve it?
A: Low EE% is often due to the drug partitioning into the external aqueous phase during formulation.
-
Solvent Choice: Ensure the organic solvent (e.g., dichloromethane) has high solubility for this compound but very low miscibility with water. This keeps the drug in the organic phase during emulsification.[11]
-
Emulsification Rate: Adding the organic phase to the aqueous phase too slowly can allow for premature solvent diffusion and drug loss. Conversely, adding it too quickly may result in large, unstable droplets. Optimize the addition rate.
-
Polymer Properties: The molecular weight and hydrophobicity of the polymer (e.g., PLGA) can influence drug-polymer interactions. A more hydrophobic polymer might better retain the lipophilic this compound.
| Parameter | Observed Issue | Potential Solution | Reference |
| Particle Size | 497-764 nm (PLGA NPs) | An increase in this compound concentration was found to cause a reduction in nanoparticle diameter. | [11] |
| Zeta Potential | -1.44 to -22.7 mV | Higher this compound concentration leads to a more negative zeta potential, suggesting better stability. | [11] |
| Encapsulation Efficiency | ≥75% (this compound latex in PLGA) | Achieved using a solvent evaporation method. | [11] |
| Bioavailability | 99% (nanoparticle) vs. 23% (microparticle) | For a model poorly soluble drug, nanonization significantly increased oral bioavailability. | [6] |
Self-Emulsifying Drug Delivery Systems (SEDDS)
Q: My SEDDS formulation does not emulsify spontaneously upon dilution or forms large, unstable droplets. What is wrong?
A: The issue likely lies in the ratio of oil, surfactant, and cosurfactant/cosolvent.
-
Inadequate Surfactant Concentration: SEDDS require a sufficient concentration of surfactant (often >25%) to reduce the oil-water interfacial tension and facilitate spontaneous emulsification.[4]
-
Poor Excipient Combination: Not all combinations of oil and surfactant are effective. The hydrophilic-lipophilic balance (HLB) of the surfactant must be appropriate for the chosen oil. Screen various surfactants with HLB values between 8 and 18.
-
Viscosity: A highly viscous formulation may hinder the dispersion process. The addition of a cosolvent (like ethanol or propylene glycol) can reduce viscosity and improve self-emulsification.[8]
Q: The drug precipitates out of the emulsion after dilution of the SEDDS. How can I prevent this?
A: This indicates that the drug's solubility in the dispersed emulsion is lower than its concentration, leading to supersaturation and precipitation.
-
Increase Solvent Capacity: Use an oil or cosolvent with higher solubilizing capacity for this compound.
-
Incorporate a Precipitation Inhibitor: Adding a polymer like HPMC to the formulation can help maintain a supersaturated state of the drug in the GI tract without precipitation.[12]
-
Optimize Oil/Surfactant Ratio: The ratio of components is critical. A higher surfactant concentration can create more micelles or smaller droplets, increasing the total capacity to hold the drug in solution.[8]
| Component | Function | Selection Criteria | Reference |
| Oil | Solubilizes this compound | High solubilizing capacity for the drug. | [8][13] |
| Surfactant | Reduces interfacial tension, forms emulsion | Appropriate HLB value (8-18), good emulsification efficiency. | [4][13] |
| Cosolvent/Cosurfactant | Increases solvent capacity, reduces viscosity | Improves drug loading and self-emulsification performance. | [4][8] |
Solid Dispersions
Q: During storage, my this compound solid dispersion shows signs of drug crystallization. How can I improve its stability?
A: Amorphous solid dispersions are thermodynamically unstable and tend to revert to a more stable crystalline form.[3]
-
Polymer Selection: The chosen polymer must have a high glass transition temperature (Tg) and should exhibit strong interactions (e.g., hydrogen bonding) with the drug to inhibit molecular mobility and prevent crystallization.
-
Drug Loading: High drug loading increases the risk of crystallization. Ensure the drug concentration is below the saturation point in the polymer matrix. A drug loading of 25% or less is often a good starting point.
-
Moisture Protection: Water can act as a plasticizer, lowering the Tg of the dispersion and increasing molecular mobility, which facilitates crystallization. Store the solid dispersion in tightly sealed containers with a desiccant.
Q: The dissolution rate of my solid dispersion is not significantly better than the pure drug. What could be the problem?
A: This suggests that the drug is not truly dispersed at a molecular level or that the chosen polymer is hindering dissolution.
-
Incomplete Amorphization: The manufacturing process (e.g., solvent evaporation, hot-melt extrusion) may not have been sufficient to convert the crystalline drug completely into an amorphous state.[14] Confirm amorphization using DSC or PXRD.
-
Polymer Solubility: If the hydrophilic carrier polymer itself dissolves too slowly, it cannot release the drug effectively. Choose a polymer with rapid aqueous solubility (e.g., PVP, Soluplus®).
-
Phase Separation: The drug and polymer may have separated into distinct domains during manufacturing or storage, effectively behaving like a physical mixture. SEM or thermal analysis can help identify this.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Solvent Evaporation Method)
This protocol is adapted from a method used for encapsulating this compound-containing latex.[11]
-
Prepare the Aqueous Phase: Dissolve polyvinyl alcohol (PVA) in deionized water to a final concentration of 2.0% (w/v) with gentle heating and stirring until a clear solution is formed. Allow to cool to room temperature.
-
Prepare the Organic Phase: Dissolve 50 mg of PLGA and a specific amount of this compound (e.g., 5-10 mg) in 6 mL of dichloromethane (CH₂Cl₂). Ensure both components are fully dissolved.
-
Emulsification: Place the aqueous PVA solution (e.g., 12 mL) in a beaker on an ice bath and begin homogenization using a high-speed homogenizer or probe sonicator. Slowly add the organic phase dropwise into the aqueous phase under continuous homogenization. Continue homogenization for 5-10 minutes to form a fine oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir magnetically at room temperature for at least 4 hours to allow the dichloromethane to evaporate completely.
-
Collection and Purification: Centrifuge the resulting nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20-30 minutes. Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in sterile deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA and unencapsulated drug.
-
Storage/Lyophilization: The final pellet can be resuspended in a small volume of water for immediate characterization or can be freeze-dried for long-term storage. For lyophilization, resuspend the pellet in a cryoprotectant solution (e.g., 5% sucrose or trehalose).
Caption: Experimental workflow for this compound nanoparticle preparation.
Protocol 2: Preparation of this compound SEDDS
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosolvents (e.g., Transcutol® HP, PEG 400) to identify the components with the highest solubilizing capacity.
-
Formulation: Accurately weigh the selected oil, surfactant, and cosolvent into a glass vial based on a predetermined ratio (e.g., 30% oil, 50% surfactant, 20% cosolvent).
-
Drug Incorporation: Add the desired amount of this compound to the excipient mixture.
-
Homogenization: Gently heat the mixture (to ~40°C) and vortex or stir until the this compound is completely dissolved and the mixture is clear and homogenous.
-
Characterization:
-
Self-Emulsification Test: Add 1 mL of the SEDDS formulation to 250 mL of deionized water or simulated gastric fluid in a glass beaker with gentle agitation.
-
Assessment: Visually assess the spontaneity of emulsification and the appearance of the resulting emulsion (it should be clear to bluish-white).
-
Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the emulsion using a dynamic light scattering (DLS) instrument.
-
Caption: Mechanism of solubility enhancement by SEDDS.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method is a simple and common technique for preparing cyclodextrin complexes.[3]
-
Molar Ratio: Select a molar ratio for this compound to β-cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: Place the calculated amount of β-cyclodextrin in a mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to moisten the powder and form a paste.
-
Drug Incorporation: Dissolve the this compound in a minimal amount of ethanol and add it to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. During this process, the solvent helps to facilitate the interaction between the this compound and the cyclodextrin cavity. Add small amounts of the hydroalcoholic solvent if the mixture becomes too dry.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved, or dry it under vacuum.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm complex formation using techniques like DSC, FTIR, or PXRD. The disappearance of the drug's melting endotherm in DSC is a strong indicator of complexation.
Caption: Formation of a this compound-cyclodextrin inclusion complex.
References
- 1. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. research.monash.edu [research.monash.edu]
- 5. Pharmacokinetics and cytotoxic study of this compound from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Tumor Efficiency of Perillylalcohol/β-Cyclodextrin Inclusion Complexes in a Sarcoma S180-Induced Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Euphorbia tirucalli latex loaded polymer nanoparticles: Synthesis, characterization, in vitro release and in vivo antinociceptive action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 14. turkjps.org [turkjps.org]
Validation & Comparative
Euphol vs. Tirucallol: A Comparative Analysis of Cytotoxic Activity
In the landscape of natural product-based cancer research, the tetracyclic triterpenes euphol and tirucallol, both isomers isolated from the latex of Euphorbia species, have garnered scientific interest. While structurally similar, the available research data reveals a significant disparity in the investigation and understanding of their respective cytotoxic activities. This guide provides a detailed comparison of this compound and tirucallol, focusing on their efficacy against cancer cell lines, underlying mechanisms of action, and the experimental evidence supporting these findings.
Quantitative Comparison of Cytotoxic Activity
A comprehensive review of published studies indicates that this compound has been extensively evaluated for its cytotoxic effects across a wide range of human cancer cell lines. In contrast, data on the cytotoxic activity of tirucallol is notably sparse, with most research focusing on its anti-inflammatory properties.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Pancreatic Carcinoma (Mia-Pa-Ca-2) | 6.84 | [1][2][3] |
| Pancreatic Carcinoma (Panc-1) | Not specified, but effective | [1][2] | |
| Esophageal Squamous Cell Carcinoma | 11.08 | [1][2][3] | |
| Glioblastoma (U87-MG) | 28.24 ± 0.232 | [4] | |
| Glioblastoma (U373) | 30.48 ± 3.514 | [4] | |
| Glioblastoma (U251) | 23.32 ± 2.177 | [4] | |
| Glioblastoma (GAMG) | 8.473 ± 1.911 | [4] | |
| Glioblastoma (SW1088) | 27.41 ± 1.87 | [4] | |
| Glioblastoma (SW1783) | 19.62 ± 1.422 | [4] | |
| Glioblastoma (SNB19) | 34.41 ± 0.943 | [4] | |
| Pediatric Glioblastoma (RES186) | 16.7 ± 3.722 | [4] | |
| Leukemia (K-562) | 34.44 | [5] | |
| Tirucallol | Various Cancer Cell Lines | No specific IC50 values reported in the reviewed literature. |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency.
Experimental Protocols
The cytotoxic activity of this compound has been predominantly assessed using the MTT and MTS assays, which are standard colorimetric assays for measuring cellular metabolic activity.
MTT/MTS Assay for Cell Viability
Objective: To determine the concentration-dependent cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT/MTS Reagent Addition: After the incubation period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO for MTT) is added to dissolve the formazan crystals. The absorbance of the colored solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanisms of Action
This compound: A Multi-Faceted Anti-Cancer Agent
Research has elucidated several mechanisms through which this compound exerts its cytotoxic effects:
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death (apoptosis) in cancer cells. This is a key mechanism for eliminating malignant cells without inducing an inflammatory response.
-
Induction of Autophagy: In glioblastoma cells, this compound has been found to induce autophagy, a cellular process of self-digestion. This can lead to cell death in cancer cells and can also sensitize them to conventional chemotherapeutic agents like temozolomide.[6][7]
-
Inhibition of Proliferation, Motility, and Colony Formation: Studies on pancreatic cancer cells have demonstrated that this compound can inhibit key processes involved in tumor growth and metastasis, including cell proliferation, cell movement (motility), and the ability of single cells to grow into a colony.[1][2]
Caption: Proposed mechanisms of this compound's cytotoxic activity in cancer cells.
Tirucallol: Primarily an Anti-Inflammatory Agent
The majority of research on tirucallol has focused on its anti-inflammatory properties. It has been shown to suppress ear edema in mouse models and inhibit the production of nitric oxide in lipopolysaccharide-stimulated macrophages.[8][9] While some studies on the crude latex of Euphorbia species, which contains tirucallol, have reported cytotoxic effects, the specific contribution of tirucallol to this activity has not been clearly established. There is a lack of dedicated studies investigating the cytotoxic mechanisms of isolated tirucallol on cancer cell lines.
Experimental Workflow for Cytotoxicity Screening
The general workflow for evaluating the cytotoxic potential of a natural product like this compound involves a series of in vitro assays.
Caption: A typical experimental workflow for assessing cytotoxic activity.
Conclusion
The current body of scientific literature strongly supports the cytotoxic potential of this compound against a diverse range of human cancer cell lines. Its multi-faceted mechanism of action, involving the induction of apoptosis and autophagy, and the inhibition of key cancer cell processes, makes it a promising candidate for further pre-clinical and clinical investigation.
In stark contrast, tirucallol remains largely unexplored in the context of cancer cytotoxicity. While its anti-inflammatory properties are well-documented, a significant research gap exists regarding its direct effects on cancer cells. Future studies are warranted to isolate tirucallol and systematically evaluate its cytotoxic activity and potential mechanisms of action to determine if it shares the anti-cancer properties of its isomer, this compound. This would provide a more complete understanding of the therapeutic potential of these structurally related triterpenes.
References
- 1. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. humangeneticsgenomics.ir [humangeneticsgenomics.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Topical anti-inflammatory effect of tirucallol, a triterpene isolated from Euphorbia lactea latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Pyrogallol as an Anti-cancer Agent Reduces Cell Proliferation in Lung Cancer Cells via AKT/PI3K Signaling Pathways - An In vitro and In silico Approaches | Texila Journal [texilajournal.com]
- 9. researchgate.net [researchgate.net]
Euphol: A Comparative Guide to its Validation as a TGF-beta Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of euphol's performance as a Transforming Growth Factor-beta (TGF-β) signaling inhibitor against other known alternatives. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Executive Summary
This compound, a tetracyclic triterpene alcohol extracted from the sap of Euphorbia tirucalli, has been identified as a potent and specific inhibitor of the TGF-β signaling pathway. Unlike many small molecule inhibitors that target the kinase activity of TGF-β receptors, this compound exhibits a unique mechanism of action. It induces the segregation of TGF-β receptors into lipid rafts and caveolae, leading to their accelerated degradation and subsequent attenuation of downstream Smad-dependent signaling. This guide details the experimental validation of this compound's inhibitory effects and compares its performance with other established TGF-β inhibitors.
Mechanism of Action: A Novel Approach to TGF-β Inhibition
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβR-II), which then recruits and phosphorylates the type I receptor (TβR-I). This activated receptor complex phosphorylates downstream proteins, primarily Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate gene expression.
This compound, being structurally similar to cholesterol, integrates into the plasma membrane and promotes the formation and stabilization of lipid rafts. This alteration in membrane microdomains leads to the increased localization of TβR-I and TβR-II within these rafts. The confinement of the receptor complexes in lipid rafts facilitates their rapid degradation, thereby reducing the cellular responsiveness to TGF-β stimulation.[1] This mechanism effectively downregulates the Smad-dependent signaling cascade.
Figure 1: TGF-β signaling pathway and the inhibitory mechanism of this compound.
Comparative Performance Data
The inhibitory potential of this compound on TGF-β signaling has been quantified through various cellular assays. The following table summarizes the dose-dependent effects of this compound on key downstream events in the TGF-β pathway and provides a comparison with other well-characterized small molecule inhibitors.
| Inhibitor | Target | Assay | Cell Line | IC50 / % Inhibition |
| This compound | TGF-β Receptor Degradation | Smad2 Phosphorylation | Mv1Lu | ~40% inhibition at 10 µg/mL (~23 µM) |
| ~80% inhibition at 40 µg/mL (~93 µM) | ||||
| Galunisertib (LY2157299) | TβRI (ALK5) Kinase | Kinase Activity | - | 56 nM |
| SB431542 | TβRI (ALK5) Kinase | Kinase Activity | - | 94 nM |
| Vactosertib (TEW-7197) | TβRI (ALK5) Kinase | Kinase Activity | - | 13 nM (ALK4), 11 nM (ALK5) |
| RepSox | TβRI (ALK5) Kinase | ALK5 Autophosphorylation | - | 4 nM |
Experimental Validation of this compound's Inhibitory Activity
The validation of this compound as a TGF-β signaling inhibitor is supported by a series of key experiments that demonstrate its effect on the canonical Smad pathway.
Inhibition of Smad2 Phosphorylation
A critical step in TGF-β signaling is the phosphorylation of Smad2. Western blot analysis has shown that pre-treatment of cells with this compound significantly reduces TGF-β-induced Smad2 phosphorylation in a dose-dependent manner.[1]
Suppression of TGF-β-Induced Gene Expression
Figure 2: General experimental workflow for validating this compound's inhibitory effect.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound as a TGF-β signaling inhibitor.
Cell Culture and Treatment
-
Cell Lines: Mink lung epithelial cells (Mv1Lu) and human gastric adenocarcinoma cells (AGS and MKN45) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: For experiments, cells are typically serum-starved for 24 hours in DMEM containing 0.1% FBS. Cells are then pre-treated with varying concentrations of this compound (e.g., 5-40 µg/mL) for 1 hour before stimulation with TGF-β1 (e.g., 100 pM) for the indicated times.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-Smad2, total Smad2, fibronectin, or β-actin.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Assay
-
Treatment: 24 hours post-transfection, cells are treated with this compound and TGF-β as described above.
-
Lysis and Measurement: After treatment, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase and oligo(dT) primers.
-
PCR Amplification: The cDNA is used as a template for PCR amplification of the target gene (e.g., fibronectin) and a housekeeping gene (e.g., GAPDH) using gene-specific primers.
-
Analysis: PCR products are resolved by agarose gel electrophoresis and visualized by ethidium bromide staining. The band intensity of the target gene is normalized to the housekeeping gene.
Conclusion
This compound presents a compelling alternative to conventional TGF-β signaling inhibitors due to its distinct mechanism of action that involves the modulation of membrane lipid rafts and subsequent degradation of TGF-β receptors. The experimental data robustly supports its dose-dependent inhibitory effect on the canonical Smad pathway. While direct IC50 comparisons with kinase inhibitors are not yet fully established, the available data indicates significant biological activity at micromolar concentrations. Its unique mode of action may offer advantages in terms of specificity and potential for combination therapies. Further investigation into the quantitative potency and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential for researchers and drug development professionals in the fields of oncology, fibrosis, and other TGF-β-related pathologies.
References
Unraveling the Intricacies of Euphol: A Comparative Guide to its Mechanism of Action
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of the experimental data elucidating the molecular pathways modulated by euphol, a tetracyclic triterpene with promising anti-cancer and anti-inflammatory properties. While classical target deconvolution studies remain to be published, a growing body of evidence points towards its multifaceted interactions with cellular signaling cascades.
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a broad spectrum of cancer cell lines. Its efficacy is particularly notable in pancreatic and esophageal cancers. Furthermore, its anti-inflammatory properties are well-documented, suggesting a potential for therapeutic application in a variety of inflammatory conditions. This guide will delve into the experimental findings that shed light on how this compound exerts these effects at the molecular level.
Comparative Efficacy of this compound Across Cancer Cell Lines
This compound exhibits a wide range of cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary significantly among different cancer types, indicating a degree of selectivity in its action.
| Tumor Type | Cell Line | IC50 (µM) | Reference |
| Pancreatic Carcinoma | Mia-Pa-Ca-2 | 6.84 | [1][2] |
| Pancreatic Carcinoma | Panc-1 | - | [1] |
| Esophageal Squamous Cell Carcinoma | - | 11.08 | [1][2] |
| Glioblastoma | U87 MG | 59.97 | [3] |
| Glioblastoma | C6 | 38.84 | [3] |
| Prostate Cancer | PC-3 | 21.33 | [3] |
| Gastric Cancer | CS12 | - | [4] |
| Leukemia | K-562 | 34.44 | [5] |
| General Range | 73 Human Cancer Cell Lines | 1.41 - 38.89 | [1][2] |
Deciphering the Molecular Mechanisms: A Multi-pronged Approach
Current research suggests that this compound does not rely on a single target but rather modulates multiple signaling pathways to exert its therapeutic effects. A key finding points to its interaction with the cell membrane's lipid rafts, which in turn affects receptor signaling.
Modulation of TGF-β Receptor Signaling through Lipid Raft Interaction
One of the most insightful discoveries into this compound's mechanism of action is its ability to alter the localization of Transforming Growth Factor-β (TGF-β) receptors within the plasma membrane.[6][7] Structurally similar to cholesterol, this compound is believed to incorporate into lipid rafts, specialized microdomains within the cell membrane. This incorporation leads to the segregation of TGF-β receptors into these rafts, which ultimately results in their degradation and a subsequent dampening of TGF-β signaling.[6][7] This is a significant finding as the TGF-β pathway is often dysregulated in cancer, contributing to tumor progression and metastasis.
Inhibition of Pro-survival Signaling Pathways
This compound has been shown to modulate key signaling pathways that are critical for cancer cell survival and proliferation, namely the MAPK/ERK and PI3K/AKT pathways.
-
MAPK/ERK Pathway: In several cancer cell lines, this compound treatment leads to a modulation of the MAPK/ERK pathway. For instance, in gastric cancer cells, this compound induces apoptosis through the activation of ERK1/2.[4] Conversely, in U87 MG glioblastoma cells, this compound-induced apoptosis is associated with a significant inhibition of the MAPK/ERK pathway.[3] This context-dependent regulation highlights the complexity of this compound's interactions within different cellular backgrounds.
-
PI3K/AKT Pathway: The PI3K/AKT pathway is a central regulator of cell survival, and its inhibition is a key strategy in cancer therapy. In U87 MG glioblastoma cells, this compound has been observed to inhibit the PI3K/AKT signaling pathway, contributing to its apoptotic effects.[3]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, this section details the methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (or a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration typically 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the target proteins (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT, β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
Surface Plasmon Resonance (SPR) for Lipid Membrane Interaction
-
Liposome Preparation: Liposomes with a defined lipid composition are prepared.
-
Chip Preparation: An L1 sensor chip (with a lipophilic dextran surface) is cleaned and conditioned according to the manufacturer's instructions.
-
Liposome Immobilization: The prepared liposomes are injected over the sensor chip surface, where they are captured to form a lipid bilayer.
-
This compound Injection: Different concentrations of this compound are injected over the immobilized lipid membrane surface.
-
Binding Analysis: The change in the resonance angle, which is proportional to the mass of this compound binding to the lipid membrane, is monitored in real-time. Kinetic and affinity constants can be derived from the sensorgrams.
Conclusion
The available evidence strongly suggests that this compound is a promising natural compound with a multi-targeted mechanism of action. Its ability to modulate membrane lipid rafts and interfere with crucial pro-survival signaling pathways like MAPK/ERK and PI3K/AKT provides a solid foundation for its observed anti-cancer and anti-inflammatory activities. While direct target deconvolution studies will be crucial to fully elucidate its molecular interactions, the current body of research provides a valuable framework for its continued investigation and development as a potential therapeutic agent. Future studies employing affinity-based proteomics and other target identification technologies will undoubtedly provide a more granular understanding of this compound's direct binding partners and further refine our knowledge of its complex mechanism of action.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts | PLOS One [journals.plos.org]
A Comparative Analysis of Euphol and Lupeol Bioactivity: A Guide for Researchers
An In-depth Look at Two Potent Triterpenoids in Cancer and Inflammation Research
Euphol and lupeol, two naturally occurring triterpenoids, have garnered significant attention in the scientific community for their diverse pharmacological activities. As tetracyclic and pentacyclic triterpenes, respectively, their structural differences give rise to distinct biological profiles, particularly in the realms of anticancer and anti-inflammatory research. This guide provides a comprehensive comparative analysis of their bioactivities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers and drug development professionals in their investigations.
Anticancer Bioactivity: A Head-to-Head Comparison
Both this compound and lupeol have demonstrated cytotoxic effects against a wide range of cancer cell lines. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative comparison of their potency.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Lupeol in Human Cancer Cell Lines
| Cancer Type | Cell Line | This compound IC50 (µM) | Lupeol IC50 (µM) | Reference |
| Breast Cancer | MDA-MB-231 | 9.08 | 62.24 | [1][2] |
| MCF-7 | 18.76 | 42.55 - 80 | [1][3][4] | |
| BT20 | 8.96 | - | [1] | |
| Colon Cancer | SW480 | 5.79 | - | [1] |
| HCT15 | 5.47 | - | [1] | |
| DLD1 | 2.56 | - | [5] | |
| Glioblastoma | U87-MG | 26.41 | - | [1] |
| U373 | 30.48 | - | [1] | |
| Head and Neck | HN13 | 8.89 | - | [1] |
| SCC25 | 6.65 | - | [1] | |
| Melanoma | 451Lu | - | 38 | [6] |
| G361 | - | 50 | [7] | |
| Pancreatic Cancer | Mia-Pa-Ca-2 | 6.84 | - | [1][8] |
| Prostate Cancer | PC-3 | - | 1-40 | [9] |
| DU145 | - | 1-40 | [9] | |
| Cervical Cancer | HeLa | - | 37 - 45.95 | [2][7] |
| Lung Cancer | A-549 | - | 46.27 - 50 | [2][7] |
| Leukemia | CEM | - | 50 | [7] |
Note: IC50 values can vary between studies due to different experimental conditions. This table presents a selection of reported values for comparison.
Signaling Pathways in Anticancer Activity
The cytotoxic effects of this compound and lupeol are mediated through the modulation of distinct signaling pathways critical for cancer cell survival, proliferation, and metastasis.
This compound's Anticancer Mechanism
This compound has been shown to induce apoptosis and inhibit cancer cell growth by targeting key signaling cascades, including the ERK1/2 and TGF-β pathways.[10][11] By modulating these pathways, this compound can interfere with tumor progression and survival.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations [frontiersin.org]
- 3. Lupeol synergizes with doxorubicin to induce anti-proliferative and apoptotic effects on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound from Euphorbia tirucalli Negatively Modulates TGF-β Responsiveness via TGF-β Receptor Segregation inside Membrane Rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
Euphol's Synergistic Dance with Chemotherapy: A Comparative Guide for Cancer Researchers
For Immediate Release
A growing body of preclinical evidence suggests that euphol, a tetracyclic triterpene alcohol found in the sap of plants from the Euphorbia genus, exhibits significant synergistic effects when combined with conventional chemotherapy drugs. This guide provides a comprehensive comparison of this compound's synergistic potential with gemcitabine, paclitaxel, and temozolomide in various cancer models, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein, including quantitative synergy analysis and detailed experimental protocols, aims to facilitate further investigation into this compound as a promising adjunctive therapeutic agent in oncology.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and various chemotherapy drugs has been quantified using the Combination Index (CI) and Dose Reduction Index (DRI). The CI, calculated using the Chou-Talalay method, provides a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The DRI represents the extent to which the dose of one drug can be reduced when used in combination with another to achieve the same effect.
| Cancer Type | Chemotherapy Drug | Cell Lines | Combination Index (CI) | Dose Reduction Index (DRI) | Reference |
| Pancreatic Cancer | Gemcitabine | PANC-1, MIA PaCa-2 | 0.76 - 0.80 | Data not explicitly reported in abstract | [1][2] |
| Esophageal Cancer | Paclitaxel | KYSE-70, KYSE-450 | 0.37 - 0.55 | Data not explicitly reported in abstract | [1] |
| Glioblastoma | Temozolomide | U87-MG, U373, U251, GAMG, SW1088, SW1783, SNB19, RES186 | 0.48 - 0.96 | Data not explicitly reported in abstract | [3] |
Key Findings:
-
Potent Synergy: this compound demonstrates strong synergistic activity (CI < 1) with all three tested chemotherapy drugs across different cancer types.[1][3]
-
Broad Applicability: The synergistic effect is observed in a variety of cancer cell lines, suggesting a potentially broad therapeutic window.
-
Dose Reduction Potential: While specific DRI values require access to the full-text articles, the consistently low CI values strongly suggest that this compound could allow for significant dose reductions of cytotoxic chemotherapy drugs, potentially mitigating their associated toxicities.
Experimental Protocols
The following are generalized experimental protocols for assessing the synergistic effects of this compound in combination with chemotherapy drugs, based on methodologies cited in the referenced literature.
Cell Viability and Cytotoxicity Assays
-
Cell Lines and Culture: Human cancer cell lines relevant to the cancer type of interest are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: this compound and the selected chemotherapy drug are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with this compound alone, the chemotherapy drug alone, or a combination of both at various concentrations. A constant ratio combination design is often employed for synergy analysis.
-
Cell Viability Assessment: After a predetermined incubation period (e.g., 48 or 72 hours), cell viability is assessed using a metabolic assay such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.
Synergy Analysis
-
Data Analysis: The dose-response curves for each drug alone and in combination are used to calculate the Combination Index (CI) and Dose Reduction Index (DRI) using software based on the Chou-Talalay method, such as CompuSyn.
-
Interpretation: CI values are interpreted as follows:
-
CI < 0.9: Synergism
-
CI 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
Caption: A generalized workflow for assessing the synergistic effects of this compound and chemotherapy drugs.
Signaling Pathways Implicated in Synergy
The synergistic effects of this compound with chemotherapy drugs appear to be mediated, at least in part, through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
PI3K/Akt and ERK Signaling Pathways
Preclinical studies have shown that this compound can influence the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways. Both of these pathways are frequently dysregulated in cancer and play crucial roles in promoting cell growth, proliferation, and survival while inhibiting apoptosis.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Its aberrant activation is common in many cancers, contributing to resistance to chemotherapy.
-
ERK Pathway: The ERK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and survival.
By inhibiting or modulating these pathways, this compound may sensitize cancer cells to the cytotoxic effects of chemotherapy drugs. For instance, inhibition of the PI3K/Akt survival pathway can lower the threshold for apoptosis induction by DNA-damaging agents like gemcitabine and temozolomide. Similarly, modulation of the ERK pathway can interfere with the proliferative signals that cancer cells rely on to evade the cell cycle arrest induced by drugs like paclitaxel.
Caption: this compound may potentiate chemotherapy by modulating the PI3K/Akt and ERK survival pathways.
Conclusion and Future Directions
The compelling preclinical data on the synergistic effects of this compound with gemcitabine, paclitaxel, and temozolomide underscore its potential as an adjunctive agent in cancer therapy. The ability to enhance the efficacy of established chemotherapy drugs while potentially reducing their required doses presents a significant therapeutic opportunity.
Future research should focus on:
-
In vivo validation: Translating these in vitro findings into well-designed animal models is a critical next step to evaluate the in vivo efficacy and safety of these combinations.
-
Mechanism of action: A deeper understanding of the precise molecular mechanisms by which this compound modulates signaling pathways and synergizes with different classes of chemotherapy drugs is needed.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for designing optimal dosing schedules in future clinical trials.
The continued exploration of this compound's synergistic properties holds the promise of developing more effective and less toxic combination therapies for a range of challenging cancers.
References
A Comparative Analysis of the Anti-Proliferative Efficacy of Euphol and its Derivatives in Cancer Cell Lines
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the anti-proliferative effects of the tetracyclic triterpene euphol and its semi-synthetic derivatives. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways to support further investigation and development of these compounds as potential anti-cancer agents.
The quest for novel anti-cancer compounds has led to significant interest in natural products. This compound, a tetracyclic triterpene alcohol found in plants of the Euphorbiaceae family, has demonstrated notable anti-proliferative activity across a wide range of human cancer cell lines.[1][2][3] Recent research has expanded to the synthesis and evaluation of this compound derivatives to explore potential enhancements in cytotoxic activity and selectivity. This guide presents a comparative overview of the available data on this compound and its derivatives.
Quantitative Comparison of Anti-Proliferative Activity
The following table summarizes the cytotoxic effects of this compound and its semi-synthetic derivatives against various human cancer cell lines. The data for this compound is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For the this compound derivatives, the available data is presented as the percentage of inhibition at a specific concentration, as reported in the primary literature.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | % Inhibition (at 25 µg/mL) |
| This compound | Esophageal Squamous Cell Carcinoma | Esophageal Cancer | 11.08[1] | - |
| Pancreatic Carcinoma | Pancreatic Cancer | 6.84[1] | - | |
| Adult Glioma (U87-MG) | Glioblastoma | 28.24[2] | - | |
| Adult Glioma (U373) | Glioblastoma | 30.48[2] | - | |
| Adult Glioma (U251) | Glioblastoma | 23.32[2] | - | |
| Pediatric Glioma (RES186) | Glioblastoma | 16.7[2] | - | |
| Derivative 1 (25,26,27-trisnor-3β-hydroxy-euphan-24-al) | Leukemia (K562) | Leukemia | - | Most Active |
| Derivative 8 | Leukemia (K562) | Leukemia | - | Most Active |
| This compound Derivatives (general) | Leukemia (K562) | Leukemia | - | Higher than this compound |
| Lung (SKLU-1) | Lung Cancer | - | Higher than this compound | |
| Glioblastoma (U251) | Glioblastoma | - | Inactive | |
| Prostate (PC-3) | Prostate Cancer | - | Inactive |
Note: A direct comparison of potency between this compound (IC50 values) and its derivatives (% inhibition) is challenging due to the different metrics reported in the literature. However, the data indicates that some derivatives exhibit higher cytotoxic activity than the parent this compound compound against specific cell lines, particularly leukemia and lung cancer cells.[4]
Experimental Protocols
The methodologies employed to evaluate the anti-proliferative effects of this compound and its derivatives are crucial for the interpretation and replication of the findings.
Cell Viability and Cytotoxicity Assays
The anti-proliferative activity of this compound and its derivatives is commonly assessed using colorimetric assays that measure cell viability.
-
MTS Assay: This assay was used to determine the IC50 values for this compound across a large panel of human cancer cell lines.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (or the derivative) and incubated for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: The CellTiter 96® AQueous One Solution Reagent (Promega) is added to each well. This reagent contains a tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] and an electron coupling reagent (phenazine ethosulfate; PES).
-
Incubation and Absorbance Reading: After a further incubation period, the MTS is bioreduced by viable cells into a colored formazan product that is soluble in the culture medium. The quantity of formazan product, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in the culture.
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
-
-
Sulforhodamine B (SRB) Assay: This assay was used to evaluate the cytotoxic activity of the semi-synthetic this compound derivatives.
-
Cell Seeding and Treatment: Similar to the MTS assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with the SRB dye, which binds to basic amino acids in cellular proteins.
-
Washing and Solubilization: Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 515 nm). The absorbance is proportional to the total cellular protein mass.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of treated cells to that of untreated controls.
-
Signaling Pathways and Experimental Workflows
The anti-proliferative effects of this compound are attributed to its ability to modulate key signaling pathways involved in cancer cell growth and survival. While the specific mechanisms of the derivatives are still under investigation, they are likely to share some common pathways with the parent compound.
Studies have implicated the ERK1/2 (Extracellular signal-regulated kinase 1/2) signaling pathway in this compound-induced apoptosis in gastric cancer cells. The PI3K/Akt pathway is another critical signaling cascade often dysregulated in cancer, and evidence suggests this compound can modulate this pathway as well.
References
- 1. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of this compound from <i>Euphorbia tirucalli</i> on a large panel of human cancer cell lines. - ASCO [asco.org]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. Trisnor-Euphane-Type Triterpenoid and Other Constituents Isolated from Euphorbia tanquahuete Sessé & Moc.: Preparation and Cytotoxic Evaluation of Semisynthetic Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Euphol's Cytotoxic Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis
For Immediate Release
A comprehensive review of recent in vitro studies reveals the potent and varied efficacy of euphol, a tetracyclic triterpene alcohol, in inhibiting the growth of a wide array of human cancer cell lines. This comparative guide synthesizes key findings on this compound's cytotoxic activity, highlighting its differential effects on various cancer types and elucidating the underlying molecular mechanisms. The data presented herein, supported by detailed experimental protocols, offers valuable insights for researchers and drug development professionals exploring novel anti-cancer therapeutic agents.
This compound has demonstrated significant cytotoxic effects against numerous cancer cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 1.41 to 38.89 µM.[1][2][3][4][5] Notably, pancreatic and esophageal cancer cell lines have shown high sensitivity to this compound treatment.[1][2][3][4] The compound has also been shown to inhibit proliferation, motility, and colony formation in pancreatic cancer cells.[1][3][4] Furthermore, studies have indicated that this compound can induce apoptosis and modulate key signaling pathways, including the MAP Kinase/ERK1/2 and PI3K/AKT pathways, in several cancer cell types.[4][5][6]
Comparative Cytotoxicity of this compound
The following tables summarize the IC50 values of this compound in various human cancer cell lines as reported in the literature. This data provides a quantitative comparison of this compound's efficacy across different cancer types.
Table 1: this compound IC50 Values in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Pancreatic Carcinoma | - | 6.84 | [1][2][3][4] |
| Esophageal Squamous Cell Carcinoma | - | 11.08 | [1][2][3][4] |
| Glioblastoma | U87 | 59.97 | [5] |
| Glioblastoma | C6 | 38.84 | [5] |
| Prostate Cancer | PC-3 | 21.33 | [5] |
| Breast Cancer | MDA-MB-231 | 9.08 | [2] |
| Breast Cancer | BT20 | 8.96 | [2] |
| Breast Cancer | HS587T | 18.15 | [2] |
| Breast Cancer | MCF-7 | 18.76 | [2] |
| Breast Cancer | T47D | 38.89 | [2] |
| Breast Cancer | MDA-MB-468 | 30.89 | [2] |
| Breast Cancer | MCF7/AZ | 33.42 | [2] |
| Head and Neck Cancer | HN13 | 8.89 | [2] |
| Head and Neck Cancer | SCC25 | 6.65 | [2] |
| Head and Neck Cancer | JHU-O22 | 26.35 | [2] |
| Head and Neck Cancer | SCC4 | 19.82 | [2] |
| Head and Neck Cancer | SCC14 | 15.81 | [2] |
| Head and Neck Cancer | FADU | 20.17 | [2] |
| Colon Cancer | SW480 | 5.79 | [2] |
| Colon Cancer | HCT15 | 5.47 | [2] |
| Colon Cancer | SW620 | 10.02 | [2] |
| Colon Cancer | CO115 | 9.58 | [2] |
Mechanistic Insights: Modulation of Signaling Pathways
This compound's anti-cancer activity is attributed, in part, to its ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.
MAP Kinase/ERK1/2 and PI3K/AKT Signaling
Studies have shown that this compound can significantly impact the MAP Kinase/ERK1/2 and PI3K/AKT signaling pathways in glioblastoma and prostate cancer cells.[4][6] In U87 MG glioblastoma cells, this compound-induced apoptosis is correlated with a significant inhibition of both the MAP Kinase/ERK1/2 and PI3K/AKT pathways.[4][6] Conversely, in C6 glioblastoma cells, this compound-induced apoptosis is associated with a sustained activation of ERK1/2.[4][6] In PC-3 prostate cancer cells, this compound has been observed to have a limited effect on ERK1/2 and AKT activity.[4][6]
In human gastric cancer cells, this compound has been found to selectively induce apoptosis through the modulation of ERK1/2 signaling.[7] This is accompanied by the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and caspase-3 activation.[7]
The following diagram illustrates the general signaling pathways affected by this compound.
Caption: General signaling pathways modulated by this compound.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the this compound concentration.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
The induction of apoptosis by this compound can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within specific signaling pathways.
Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the target proteins.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, BAX, Bcl-2, caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caption: Workflow for Western blot analysis.
Conclusion
The collective evidence strongly suggests that this compound is a promising natural compound with significant anti-cancer properties against a broad spectrum of cancer cell lines. Its ability to induce apoptosis and modulate key signaling pathways underscores its potential as a lead compound for the development of novel cancer therapies. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and cytotoxic study of this compound from Euphorbia umbellata (Bruyns) Pax latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro screening of cytotoxic activity of this compound from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound from Tapinanthus sp. Induces Apoptosis and Affects Signaling Proteins in Glioblastoma and Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orbi.umons.ac.be [orbi.umons.ac.be]
- 7. This compound from Euphorbia tirucalli selectively inhibits human gastric cancer cell growth through the induction of ERK1/2-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Euphol's Anti-Inflammatory Efficacy: A Comparative Analysis Across Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory effects of euphol, a tetracyclic triterpene alcohol, in various well-established preclinical models. We present a comparative analysis of this compound's performance against standard anti-inflammatory drugs, supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
This compound has consistently demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo models. Its primary mechanism of action involves the downregulation of key pro-inflammatory cytokines and mediators through the inhibition of the NF-κB and MAPK signaling pathways. This guide synthesizes the available data to offer a clear comparison of this compound's efficacy with that of commonly used anti-inflammatory agents, namely dexamethasone, indomethacin, and sulfasalazine, in models of acute inflammation, edema, and inflammatory bowel disease.
In Vitro Anti-Inflammatory Activity: Inhibition of Pro-inflammatory Cytokines
This compound has been shown to effectively suppress the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This in vitro model is a cornerstone for assessing the direct cellular anti-inflammatory effects of a compound.
Table 1: Comparative Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
| Compound | Concentration/Dose | Model System | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) | Reference |
| This compound | 8 mg/kg (p.o.) | Rat Pleurisy Model | ~55% | ~60% | ~50% | [1] |
| Dexamethasone | 0.5 mg/kg (p.o.) | Rat Pleurisy Model | ~70% | ~75% | ~65% | [1] |
| Indomethacin | 10 µM | LPS-stimulated Rat Bone Marrow Macrophages | No significant inhibition | Not Reported | Significant inhibition | [2] |
Note: Data for this compound and dexamethasone are from an in vivo pleurisy model which reflects systemic anti-inflammatory effects on cytokine production. Data for indomethacin is from a direct in vitro macrophage assay.
In Vivo Anti-Inflammatory Activity: Edema and Colitis Models
The anti-inflammatory potential of this compound has been further substantiated in robust in vivo models that mimic acute inflammatory responses and chronic inflammatory diseases.
Carrageenan-Induced Paw Edema
This model is a classic test for evaluating the efficacy of anti-inflammatory drugs in reducing acute inflammation and edema.
Table 2: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rodents
| Compound | Dose | Time Point (hours) | Paw Edema Inhibition (%) | Reference |
| This compound (related extract) | 400 mg/kg | 5 | ~54% | [3] |
| Indomethacin | 10 mg/kg | 3 | ~66% | [4] |
| Dexamethasone | 0.5 mg/kg | 3 | Significant inhibition (qualitative) | [5] |
Note: Data for this compound is based on an ethanolic extract of a plant from the same family, known to contain this compound, and is used as a proxy. Direct percentage inhibition for dexamethasone in this specific model was not quantitatively reported in the searched literature but is a standard positive control with known efficacy.
Dextran Sulfate Sodium (DSS)-Induced Colitis
The DSS-induced colitis model is a widely used animal model for inflammatory bowel disease (IBD), allowing for the assessment of a compound's ability to ameliorate intestinal inflammation.
Table 3: Comparative Efficacy in DSS-Induced Colitis in Mice
| Compound | Dose | Key Parameter | Improvement vs. Control | Reference |
| This compound | 30 mg/kg/day | Disease Activity Index (DAI) | Significant reduction | [6] |
| Sulfasalazine | 30-60 mg/kg/day | Disease Activity Index (DAI) | Significant reduction | [7] |
Note: Direct comparative studies between this compound and sulfasalazine on the Disease Activity Index (DAI) were not found. Both compounds, however, show significant efficacy in reducing the DAI in independent studies.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are underpinned by its modulation of key intracellular signaling cascades. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: General workflow for in vivo evaluation of this compound.
Detailed Experimental Protocols
In Vitro: LPS-Induced Cytokine Production in Macrophages
Objective: To assess the direct inhibitory effect of this compound on the production of pro-inflammatory cytokines by macrophages.
Cell Line: RAW 264.7 murine macrophages or bone marrow-derived macrophages (BMDMs).
Protocol:
-
Cell Culture: Culture macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine levels to the total protein concentration of the cell lysates. Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.
In Vivo: Carrageenan-Induced Paw Edema in Rats/Mice
Objective: To evaluate the in vivo anti-inflammatory and anti-edematous effects of this compound in an acute inflammation model.
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
Protocol:
-
Acclimatization: Acclimatize animals for at least one week with free access to food and water.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group 1: Normal control (no treatment).
-
Group 2: Vehicle control (e.g., 1% Tween 80 in saline, p.o.).
-
Group 3: this compound-treated (e.g., 10, 30, 100 mg/kg, p.o.).
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Treatment: Administer this compound, indomethacin, or vehicle orally 1 hour before the induction of inflammation.
-
Edema Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. Determine the percentage inhibition of paw edema by the treatments compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.
In Vivo: DSS-Induced Colitis in Mice
Objective: To assess the therapeutic potential of this compound in a model of inflammatory bowel disease.
Animals: C57BL/6 mice (8-10 weeks old).
Protocol:
-
Colitis Induction: Administer 3-5% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) in the drinking water for 7 consecutive days. Control mice receive regular drinking water.
-
Treatment Groups:
-
Group 1: Normal control (water).
-
Group 2: DSS + Vehicle.
-
Group 3: DSS + this compound (e.g., 30 mg/kg/day, p.o.).
-
Group 4: DSS + Sulfasalazine (e.g., 50 mg/kg/day, p.o.).
-
-
Treatment Administration: Administer this compound, sulfasalazine, or vehicle daily via oral gavage starting from day 0 or as a therapeutic intervention after the onset of symptoms.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI). The DAI is scored as follows:
-
Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%).
-
Stool consistency: 0 (normal), 2 (loose), 4 (diarrhea).
-
Bleeding: 0 (none), 2 (occult), 4 (gross).
-
-
Termination and Tissue Collection: At the end of the study (e.g., day 8-10), euthanize the mice and collect the colon. Measure the colon length and weight.
-
Histological Analysis: Fix a segment of the colon in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess mucosal damage, inflammation, and crypt architecture.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon tissue to measure MPO activity, an indicator of neutrophil infiltration.
-
Data Analysis: Compare the DAI scores, colon length, histological scores, and MPO activity between the different treatment groups.
Conclusion
The collective evidence from diverse in vitro and in vivo models strongly supports the anti-inflammatory potential of this compound. Its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators is comparable, and in some aspects, potentially complementary, to established anti-inflammatory drugs. The data presented in this guide provides a solid foundation for further investigation into this compound as a novel therapeutic agent for inflammatory conditions. The detailed protocols offer a standardized framework for researchers to validate and expand upon these findings.
References
- 1. japsonline.com [japsonline.com]
- 2. Production of tumor necrosis factor, interleukin-6 and prostaglandin E2 by LPS-stimulated rat bone marrow macrophages after thermal injury: effect of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smujo.id [smujo.id]
- 4. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Euphol Disposal
For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety of their laboratory environment. Proper chemical handling and disposal are paramount, not only for regulatory compliance but also for the well-being of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe disposal of euphol, a tetracyclic triterpene alcohol with significant anti-inflammatory and other biological properties. Adherence to these guidelines will help ensure that your laboratory practices meet the highest safety standards.
This compound: Hazard Profile and Safety Data
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Understanding its physical and chemical properties is the first step toward safe handling and disposal.
| Property | Value | Reference |
| Chemical Formula | C30H50O | [1] |
| Molecular Weight | 426.72 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 116-117°C | [2] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage | Store at -20°C (powder) or -80°C (in solvent) | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [1] |
Experimental Protocols for Safe Disposal
The following protocols provide a detailed methodology for the proper disposal of this compound waste, including contaminated materials and dilute solutions. These procedures are designed to minimize exposure and prevent environmental contamination.
Personal Protective Equipment (PPE) Requirements:
Before handling this compound or its waste, all personnel must be equipped with the following PPE:
-
Gloves: Nitrile or other chemically resistant gloves. For handling antineoplastic agents, double chemotherapy gloves are recommended.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required. A disposable gown is recommended when handling larger quantities or during spill cleanup.
-
Respiratory Protection: If there is a risk of aerosolization of this compound powder, a NIOSH-approved respirator is necessary.
Step-by-Step Disposal Procedure for Solid this compound Waste and Contaminated Materials:
-
Segregation: All solid this compound waste, including unused powder, contaminated pipette tips, gloves, bench paper, and empty vials, must be segregated from general laboratory waste.
-
Waste Container: Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with this compound and any solvents used. For chemicals with acute toxicity or environmental hazards, double bagging in robust plastic bags is a good practice.
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., "Harmful," "Dangerous for the Environment").
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.
-
Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Step-by-Step Disposal Procedure for Liquid this compound Waste (Solutions):
-
Segregation: Do not pour liquid this compound waste down the drain.[1] Collect all this compound-containing solutions in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Waste Container: The container should be clearly labeled as "Hazardous Waste," with the name "this compound" and the names of all solvents present in the solution.
-
pH Neutralization (if applicable): If the this compound solution is strongly acidic or basic, it should be neutralized before being added to the waste container.
-
Storage: Store the sealed liquid hazardous waste container in a secondary containment bin within a designated satellite accumulation area.
-
Disposal: Arrange for the collection of the liquid hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
Spill Cleanup Protocol:
In the event of a this compound spill, follow these steps:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and a respirator if dealing with a powder spill.
-
Containment: For liquid spills, use absorbent pads or other inert material to contain the spill. For powder spills, gently cover with a damp paper towel to avoid creating dust.
-
Cleanup: Carefully collect all contaminated materials (absorbent pads, paper towels, etc.) and place them in the designated hazardous waste container for solid this compound waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol, acetone) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedures for this compound, the following diagram illustrates the decision-making process and necessary actions from the point of waste generation to final disposal.
Caption: Logical workflow for the proper disposal of solid and liquid this compound waste.
By implementing these procedures and fostering a culture of safety, laboratories can continue their vital research while upholding their responsibility to protect their personnel and the environment.
References
Safe Handling and Disposal of Euphol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of Euphol (CAS 514-47-6), a tetracyclic triterpene alcohol with significant pharmacological properties. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a white powder derived from various plants, including those of the Euphorbia genus.[1][2] It is recognized for its anti-inflammatory, anticancer, and antiviral activities.[2] A summary of its key properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 514-47-6 | [1][3][4] |
| Molecular Formula | C₃₀H₅₀O | [1][3] |
| Molecular Weight | 426.7 g/mol | [1][3] |
| Appearance | White powder | [1] |
| Melting Point | 116 °C | [3] |
| Solubility | Soluble in DMSO, methanol, ethanol (5-10 mg/ml); Insoluble in water. | [1] |
| Storage | Stable for at least 2 years at -20°C. Short term: +4°C. Long term: -20°C. | [1] |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS).[4] It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4, H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1, H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1, H410 | Very toxic to aquatic life with long lasting effects. |
Given its cytotoxic and immunomodulatory properties, repeated or prolonged exposure should be avoided.[2][5] A thorough risk assessment should be conducted before beginning any work with this compound.
Personal Protective Equipment (PPE)
Due to this compound's classification as a hazardous substance and its potent biological activity, stringent PPE protocols are mandatory. The following PPE should be worn at all times when handling this compound, drawing on best practices for managing cytotoxic agents.[6][7]
-
Hand Protection : Two pairs of chemotherapy-grade, powder-free nitrile gloves are required.[7] The outer glove should be changed immediately upon contamination.
-
Body Protection : A disposable, fluid-resistant laboratory gown that is shown to resist permeability by hazardous drugs.[7] Gowns should be changed at the end of each procedure or if contaminated.
-
Eye Protection : Tightly fitting safety goggles or a full-face shield must be worn to protect against splashes and aerosolized particles.[8]
-
Respiratory Protection : When handling this compound powder outside of a certified containment device (like a chemical fume hood or biological safety cabinet), a NIOSH-approved N95 respirator or higher is required to prevent inhalation.[7]
Operational Plan: Safe Handling and Experimental Workflow
Adherence to a strict operational workflow is critical to minimize exposure and contamination.
Workflow for Handling this compound
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. This compound: chemical and biological aspects: A review [ejchem.journals.ekb.eg]
- 3. (+)-Euphol | C30H50O | CID 441678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|514-47-6|MSDS [dcchemicals.com]
- 5. abmole.com [abmole.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. pogo.ca [pogo.ca]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
